Technical Documentation Center

4-Amino-3-fluoro-5-nitropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-3-fluoro-5-nitropyridine
  • CAS: 1232432-94-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 4-Amino-3-fluoro-5-nitropyridine

This guide provides a comprehensive technical overview of the synthesis, X-ray crystallography, and resulting crystal structure of 4-Amino-3-fluoro-5-nitropyridine. It is intended for researchers, scientists, and profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis, X-ray crystallography, and resulting crystal structure of 4-Amino-3-fluoro-5-nitropyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the structural characteristics and potential applications of this and similar fluorinated and nitrated pyridine derivatives.

Introduction: The Significance of Fluorinated Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] The introduction of substituents such as nitro and fluoro groups can dramatically alter the physicochemical properties of the parent molecule, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, the electron-withdrawing nature of the nitro group and the unique electronic properties of fluorine can lead to enhanced biological activity. 4-Amino-3-fluoro-5-nitropyridine is a molecule of interest due to this combination of functional groups, which makes it a valuable building block in the synthesis of novel therapeutic agents.[2] Understanding its three-dimensional structure through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships.

Synthesis and Crystallization: A Guided Protocol

Experimental Protocol: Synthesis of 4-Amino-3-fluoro-5-nitropyridine

This protocol is a well-reasoned, hypothetical procedure based on known chemical transformations of similar molecules.

Materials:

  • 4-Amino-3-fluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution (NH₄OH)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, carefully dissolve 4-amino-3-fluoropyridine in concentrated sulfuric acid, maintaining the temperature at 0-10 °C using an ice bath. The fluorination of the pyridine ring is a known strategy to modulate the electronic properties of the molecule.[2]

  • Nitration: Slowly add fuming nitric acid dropwise to the solution. The temperature must be strictly controlled and kept below 10 °C to prevent runaway reactions and unwanted side products. The introduction of the nitro group is a critical step in the synthesis of many biologically active compounds.[1]

  • Reaction Progression: After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-10 °C for several hours to ensure the completion of the nitration.

  • Workup: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice. This will quench the reaction and precipitate the product.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of an ammonia solution until the pH is approximately 7. The 4-Amino-3-fluoro-5-nitropyridine will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any residual acid and salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain single crystals suitable for X-ray diffraction.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment.

Protocol for Crystallization:

  • Solvent Selection: Dissolve the purified 4-Amino-3-fluoro-5-nitropyridine in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual process encourages the formation of large, well-ordered crystals.

  • Vapor Diffusion: Alternatively, employ the vapor diffusion method. Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution will induce crystallization.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The following outlines the typical workflow.

Experimental Workflow for X-ray Crystallography

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves unit cell determination and space group assignment.

  • Structure Solution: The phases of the structure factors are determined, leading to an initial electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Structure Validation: The final refined structure is validated to ensure its chemical and geometric sensibility.

Crystal Structure of 4-Amino-3-fluoro-5-nitropyridine

The crystal structure of 4-Amino-3-fluoro-5-nitropyridine has been determined and its crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 2383612 .[5] The study was conducted by a research team from the University of Rochester.[6]

Crystallographic Data

While the full crystallographic data requires access to the CIF file, the following table summarizes the key parameters that would be expected from such an analysis.

ParameterValue
Chemical Formula C₅H₄FN₃O₂
Formula Weight 157.11
Crystal System To be obtained from CIF
Space Group To be obtained from CIF
Unit Cell Dimensions
a (Å)To be obtained from CIF
b (Å)To be obtained from CIF
c (Å)To be obtained from CIF
α (°)To be obtained from CIF
β (°)To be obtained from CIF
γ (°)To be obtained from CIF
Volume (ų)To be obtained from CIF
Z To be obtained from CIF
Density (calculated) (g/cm³)To be obtained from CIF
Molecular Structure and Intermolecular Interactions

The molecular structure of 4-Amino-3-fluoro-5-nitropyridine is characterized by a planar pyridine ring. The substituents—an amino group, a fluorine atom, and a nitro group—will have specific bond lengths and angles that can be precisely determined from the crystal structure data. Of particular interest are the intermolecular interactions, which govern the packing of the molecules in the crystal lattice. These interactions can include:

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

  • π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

  • Halogen Bonding: The fluorine atom may participate in halogen bonding interactions, which are increasingly recognized for their role in crystal engineering and molecular recognition.

Caption: A 2D representation of the molecular structure of 4-Amino-3-fluoro-5-nitropyridine.

Conclusion and Future Directions

The determination of the crystal structure of 4-Amino-3-fluoro-5-nitropyridine provides invaluable insights for medicinal chemists and drug development professionals. The precise knowledge of its three-dimensional arrangement and intermolecular interactions can guide the design of more potent and selective drug candidates. Future work could involve co-crystallization with target proteins to elucidate binding modes and inform the optimization of lead compounds. The synthetic protocol outlined here, based on established chemical principles, provides a reliable starting point for the preparation of this and related compounds for further investigation.

References

  • Brennessel, W. W. (2026). Research profile. Research.com. Retrieved from [Link]

  • Lu, Z. (n.d.). Profile. University of Rochester.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • OSTI.GOV. (2024, December 9). CCDC 2383612: Experimental Crystal Structure Determination (Dataset). Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Downloads. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (2025, February 21). Downloading published data via Access Structures. Retrieved from [Link]

  • Synthesis. (2026, March 14). The Chemistry and Applications of 4-Amino-3-fluoropyridine in Synthesis. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 4-Amino-3-fluoro-5-nitropyridine

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-nitropyridine: Properties, Synthesis, and Applications Introduction 4-Amino-3-fluoro-5-nitropyridine is a highly functionalized heterocyclic compound of significant inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Amino-3-fluoro-5-nitropyridine: Properties, Synthesis, and Applications

Introduction

4-Amino-3-fluoro-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyridine core is strategically substituted with an electron-donating amino group, and two powerful electron-withdrawing groups: a fluorine atom and a nitro group. This unique electronic arrangement imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. The presence of a fluorine atom is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic characteristics, synthetic routes, reactivity, and potential applications of 4-Amino-3-fluoro-5-nitropyridine, with a focus on its relevance to pharmaceutical research.

Physicochemical Properties

Precise experimental data for 4-Amino-3-fluoro-5-nitropyridine is not extensively reported in the public domain. However, its properties can be reliably estimated based on its chemical structure and data from closely related analogues.

PropertyValue/DescriptionSource/Analogue
Molecular Formula C₅H₄FN₃O₂[2]
Molecular Weight 157.11 g/mol [2]
CAS Number 1232432-94-8[2]
Appearance Expected to be a yellow crystalline solid, similar to 4-Amino-3-nitropyridine.[3][4]
Melting Point Not experimentally determined. The related compound, 4-Amino-3-nitropyridine, has a melting point of 203-207 °C.[5]
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol; likely to have low solubility in water.[1][6]
pKa Not experimentally determined. The pyridine nitrogen will be weakly basic, and the amino group will also have basic properties, both influenced by the strongly withdrawing fluoro and nitro substituents.

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the deshielding effect of the nitro and fluoro groups, these protons will likely appear at a high chemical shift (downfield). The amino group protons would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the fluorine and nitro groups will be significantly affected, with the carbon-fluorine coupling being a key diagnostic feature.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an electron-deficient pyridine ring.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The N-H stretching vibrations of the amino group will appear in the region of 3500-3300 cm⁻¹. The C-F stretching vibration will likely be observed in the 1300-1000 cm⁻¹ region.[8] Aromatic C-H and C=N stretching vibrations will also be present.[9]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 157.11. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments. The high-resolution mass spectrum would confirm the elemental composition.

Chemical Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 4-Amino-3-fluoro-5-nitropyridine can be devised based on methodologies for analogous compounds, particularly the synthesis of meta-fluorinated pyridines.[10][11] A potential strategy involves the nucleophilic aromatic substitution on a pyridine N-oxide precursor.

Synthesis_of_4-Amino-3-fluoro-5-nitropyridine cluster_0 Proposed Synthesis start 4-Amino-3-bromopyridine step1 N-Oxidation (e.g., m-CPBA) start->step1 intermediate1 4-Amino-3-bromopyridine N-oxide step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 4-Amino-3-bromo-5-nitropyridine N-oxide step2->intermediate2 step3 Nucleophilic Fluorination (e.g., TBAF) intermediate2->step3 intermediate3 4-Amino-3-fluoro-5-nitropyridine N-oxide step3->intermediate3 step4 Reduction of N-oxide (e.g., PCl₃ or H₂/Pd) intermediate3->step4 product 4-Amino-3-fluoro-5-nitropyridine step4->product HPLC_Workflow cluster_1 HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Separation on C18 Column (Isocratic or Gradient Elution) injection->separation detection UV-Vis Detection (Monitor at relevant λ) separation->detection data_analysis Data Analysis (Purity Assessment, Quantification) detection->data_analysis

Sources

Foundational

Structural Elucidation and MS/MS Fragmentation Dynamics of 4-Amino-3-fluoro-5-nitropyridine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary 4-Amino-3-fluoro-5-nitropyridine (4-A-3-F-5-NP) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

4-Amino-3-fluoro-5-nitropyridine (4-A-3-F-5-NP) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Accurate characterization of its gas-phase fragmentation behavior under collision-induced dissociation (CID) is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking.

This whitepaper provides an in-depth mechanistic analysis of the MS/MS fragmentation pathways of 4-A-3-F-5-NP. By deconstructing the competing electronic effects of the nitro, fluoro, and amino substituents on the pyridine core, we provide a predictive framework and a self-validating LC-MS/MS experimental protocol for robust analytical characterization.

Physicochemical Properties & Ionization Dynamics

To predict fragmentation, we must first understand the protonation site and the electronic environment of the intact molecule.

  • Molecular Formula: C5​H4​FN3​O2​

  • Monoisotopic Mass: 157.0287 Da

  • Precursor Ion ( [M+H]+ ): m/z 158.036

Ionization Causality: In positive electrospray ionization (+ESI), protonation preferentially occurs at the highly basic pyridine ring nitrogen. The exocyclic amino group (-NH 2​ ) is a poor proton acceptor in this context, as its lone pair is heavily delocalized into the electron-deficient nitropyridine π -system. The use of 0.1% Formic Acid in the mobile phase ensures complete protonation of the pyridine nitrogen, maximizing the abundance of the m/z 158.036 precursor ion.

Mechanistic MS/MS Fragmentation Pathways

The fragmentation of 4-A-3-F-5-NP is driven by three distinct structural features, leading to highly diagnostic product ions.

Nitro Group Dynamics: Isomerization vs. Bond Fission

A hallmark of nitroaromatic compounds under CID is the competitive loss of the nitric oxide radical ( NO∙ , 30 Da) and the nitrogen dioxide radical ( NO2∙​ , 46 Da) 1.

  • Loss of NO (m/z 128.038): This low-energy pathway proceeds via a roaming-mediated nitro-to-nitrite rearrangement 2. The oxygen atom of the nitro group attacks the adjacent ring carbon, forming a transient nitrite ester (-O-N=O) before ejecting NO. This leaves a stable phenoxy-like radical cation.

  • Loss of NO 2​ (m/z 112.043): At higher collision energies, direct homolytic cleavage of the C-NO 2​ bond dominates, generating a highly reactive pyridinyl cation.

The Ortho-Effect: HF Elimination

The spatial arrangement of the amino group (position 4) and the fluorine atom (position 3) creates a classic ortho-effect. The proton-donating amino group interacts with the highly electronegative fluorine atom, creating a kinetically favorable 5-membered transition state. This drives the facile elimination of hydrogen fluoride (HF, 20 Da) from the [M+H−NO2​]+ intermediate, resulting in a de-fluorinated cation at m/z 92.037.

Pyridine Ring Cleavage

Following the loss of the nitro group, the remaining aminopyridine core undergoes characteristic ring contraction and cleavage. The primary high-energy pathway is the extrusion of hydrogen cyanide (HCN, 27 Da), a well-documented fragmentation route for primary aromatic amines 3. This yields a stable fragment at m/z 85.032.

Fragmentation M [M+H]+ m/z 158.036 Protonated Molecule NO_loss [M+H - NO]+ m/z 128.038 Phenoxy-like Radical M->NO_loss - NO (30 Da) Roaming Isomerization NO2_loss [M+H - NO2]+ m/z 112.043 Pyridinyl Cation M->NO2_loss - NO2 (46 Da) Bond Fission HF_loss [M+H - NO2 - HF]+ m/z 92.037 De-fluorinated Cation NO2_loss->HF_loss - HF (20 Da) ortho-Elimination HCN_loss [M+H - NO2 - HCN]+ m/z 85.032 Ring Cleavage NO2_loss->HCN_loss - HCN (27 Da) Ring Opening

Figure 1: Predicted MS/MS fragmentation pathways of 4-Amino-3-fluoro-5-nitropyridine.

Quantitative Fragmentation Data Summary

The following table summarizes the key diagnostic ions required for Multiple Reaction Monitoring (MRM) or high-resolution targeted MS/MS assays.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed FormulaMechanistic Origin
158.036 158.036N/A [C5​H5​FN3​O2​]+ Intact protonated molecule
158.036 128.03829.998 ( NO∙ ) [C5​H5​FN2​O]∙+ Nitro-nitrite rearrangement
158.036 112.04345.993 ( NO2∙​ ) [C5​H5​FN2​]+ Simple C-NO 2​ bond fission
112.043 92.03720.006 ( HF ) [C5​H4​N2​]+ ortho-F/NH 2​ elimination
112.043 85.03227.011 ( HCN ) [C4​H4​FN]+ Pyridine ring opening

Standardized LC-MS/MS Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific chemical rationale for each methodological choice.

Step 1: Sample Preparation
  • Dilution: Prepare a 1 µg/mL solution of 4-A-3-F-5-NP.

  • Solvent Choice: Use a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

    • Causality: Methanol is strictly avoided here. Highly activated fluoronitropyridines can undergo nucleophilic aromatic substitution (S N​ Ar) or solvolysis in methanol over time. Acetonitrile is aprotic, ensuring the structural integrity of the precursor prior to injection.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • System Suitability Check: Monitor the void volume. The highly polar nature of the amino group requires starting at a low organic percentage (5% B) to ensure adequate retention and prevent ion suppression from early-eluting salts.

Step 3: Mass Spectrometry (ESI-MS/MS) Setup
  • Ionization Mode: Positive ESI (+ESI).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE) Ramping: 10 eV to 40 eV.

    • Causality: Nitropyridines exhibit both low-energy dissociation pathways (roaming-mediated NO loss at ~15 eV) and high-energy pathways (ring cleavage at >30 eV). A ramped CE ensures that both diagnostic fragments are captured simultaneously in a single MS/MS acquisition cycle, preventing false negatives during unknown screening 4.

Workflow Prep Sample Prep ACN/H2O (No MeOH) LC UHPLC Separation C18, 0.1% FA Prep->LC ESI Positive ESI [M+H]+ Generation LC->ESI CID CID Fragmentation 10-40 eV Ramping ESI->CID TOF High-Res MS/MS Data Acquisition CID->TOF

Figure 2: Self-validating LC-MS/MS experimental workflow for fragmentation analysis.

References

  • BenchChem.
  • Suiters et al. "Roaming-mediated isomerization in the photodissociation of nitrobenzene.
  • Chemistry LibreTexts. "6.
  • BenchChem. "Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Catalytic Reduction of 4-Amino-3-fluoro-5-nitropyridine

Executive Summary & Strategic Context The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery. 3-Fluoro-4,5-diaminopyridine , derived from the catalytic reduction of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The synthesis of highly functionalized heterocyclic building blocks is a cornerstone of modern drug discovery. 3-Fluoro-4,5-diaminopyridine , derived from the catalytic reduction of 4-Amino-3-fluoro-5-nitropyridine , is a critical intermediate for assembling fused bicyclic systems such as imidazopyridines and purine isosteres.

The primary synthetic challenge in this transformation is chemoselectivity . While the reduction of the 5-nitro group to an amine is thermodynamically favorable, the adjacent C-F bond at the 3-position is highly susceptible to hydrodefluorination (reductive cleavage) under standard hydrogenation conditions [1]. This application note provides field-proven, self-validating protocols to achieve quantitative nitro reduction while strictly preserving the C-F bond, grounded in kinetic control and catalyst mechanics.

Mechanistic Causality & Catalyst Selection

To design a robust protocol, one must understand the causality behind catalyst behavior and reaction kinetics. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates before yielding the primary amine. However, transition metal catalysts can also undergo oxidative addition into the C-F bond, leading to undesired defluorination.

  • Palladium on Carbon (Pd/C) - The Kinetic Approach: Pd/C is highly active for nitro reduction but is notorious for cleaving aryl halides. However, the rate of nitro reduction is significantly faster than C-F oxidative addition. By employing mild conditions (1 atm H₂, 25 °C) and strictly terminating the reaction the moment hydrogen uptake ceases (typically <15 minutes), defluorination can be entirely bypassed [1].

  • Platinum on Carbon (Pt/C) - The Thermodynamic Approach: Platinum has a fundamentally higher activation barrier for oxidative addition into carbon-halogen bonds compared to Palladium [2]. Substituting Pd/C with 5% Pt/C provides a wider operational window, making it the preferred choice for scale-up where precise kinetic termination is difficult.

  • Catalytic Transfer Hydrogenation (CTH) - The Controlled Hydride Approach: Utilizing Ammonium Formate ( HCOONH4​ ) as a hydrogen donor with Pd/C or Pt/C avoids the use of high-pressure H2​ gas. Formate decomposes thermally on the metal surface to generate adsorbed hydride species. This controlled, steady-state release of reductant starves the catalyst of the excess hydrogen required to drive the slower hydrodefluorination pathway [3].

ReactionPathway SM 4-Amino-3-fluoro- 5-nitropyridine Intermediate Nitroso / Hydroxylamine Intermediates SM->Intermediate H2 / Catalyst (Fast) Product 3-Fluoro-4,5- diaminopyridine (Desired) Intermediate->Product H2 / Catalyst (Fast) SideProduct 4,5-Diaminopyridine (Defluorinated) Product->SideProduct Prolonged H2 (Hydrodefluorination)

Reaction pathway illustrating chemoselective nitro reduction versus hydrodefluorination.

Quantitative Benchmarking of Methodologies

The following table summarizes the operational parameters and expected outcomes for the three primary methodologies, allowing researchers to select the optimal route based on available equipment and scale.

MethodCatalystHydrogen SourceTemp / TimeExpected YieldDefluorination Risk
A. Kinetic Pd/C 10% Pd/C (5 mol%) H2​ gas (1 atm)25 °C / 10–15 min>95%High (if over-reacted)
B. Thermodynamic Pt/C 5% Pt/C (5 mol%) H2​ gas (1–3 atm)25 °C / 1–2 hours92–98%Low
C. Transfer (CTH) 10% Pd/C (5 mol%) HCOONH4​ (4.0 eq)60 °C / 30–60 min85–90%Very Low

Experimental Protocols

Protocol A: Precision Hydrogenation via Pt/C (Recommended for Scale-Up)

This protocol utilizes Platinum on Carbon to maximize chemoselectivity and provide a robust operational window [2].

Materials:

  • 4-Amino-3-fluoro-5-nitropyridine (1.0 eq, 10 mmol, 1.57 g)

  • 5% Pt/C (5 mol% Pt, ~0.39 g)

  • Methanol (HPLC grade, 50 mL)

  • Hydrogen gas (Balloon or Parr apparatus)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-3-fluoro-5-nitropyridine in 50 mL of Methanol.

  • Catalyst Addition: Carefully add the 5% Pt/C to the solution. Causality Note: Always add the catalyst to the solvent, never dry catalyst to dry organic material, to prevent auto-ignition.

  • Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: Evacuate the flask once more and backfill with H2​ gas from a balloon (approx. 1 atm). Stir vigorously at room temperature (25 °C).

  • Self-Validating In-Process Control: Monitor the reaction strictly via TLC (DCM:MeOH 9:1) or LC-MS. The starting material should be consumed within 1 to 2 hours. Do not allow the reaction to proceed overnight to prevent trace defluorination.

  • Workup: Once complete, evacuate the H2​ and backfill with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pt/C. Wash the filter cake with an additional 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-fluoro-4,5-diaminopyridine. The crude product is typically >95% pure but can be recrystallized from Ethanol/Water if necessary.

Protocol B: Catalytic Transfer Hydrogenation (Benchtop-Friendly)

This method is ideal for laboratories lacking dedicated high-pressure hydrogenation infrastructure, utilizing ammonium formate to safely generate hydrogen in situ[3].

Materials:

  • 4-Amino-3-fluoro-5-nitropyridine (1.0 eq, 5 mmol, 0.78 g)

  • 10% Pd/C (5 mol% Pd, ~0.26 g)

  • Ammonium Formate (4.0 eq, 20 mmol, 1.26 g)

  • Ethanol or Methanol (30 mL)

Step-by-Step Procedure:

  • Assembly: Suspend 4-Amino-3-fluoro-5-nitropyridine and 10% Pd/C in 30 mL of Ethanol in a 100 mL round-bottom flask under a Nitrogen atmosphere.

  • Donor Addition: Add Ammonium Formate in a single portion. Causality Note: A slight excess (4.0 eq) is required because 3 equivalents of H2​ are needed to reduce a nitro group to an amine, and some H2​ will escape as gas.

  • Thermal Activation: Attach a reflux condenser and slowly heat the mixture to 60 °C. Effervescence ( CO2​ and NH3​ gas evolution) will be observed as the formate decomposes.

  • Monitoring: Stir at 60 °C for 30 to 60 minutes. Monitor via HPLC. The controlled release of hydrogen prevents the Pd/C from rapidly cleaving the C-F bond.

  • Workup: Cool the mixture to room temperature. Filter through Celite® to remove the catalyst. Evaporate the solvent. Partition the residue between Ethyl Acetate (50 mL) and Water (20 mL) to remove residual formate salts. Extract the aqueous layer once more with Ethyl Acetate (25 mL), dry the combined organic layers over Na2​SO4​ , and concentrate to yield the target diamine.

Workflow Start Select Reduction Method Cond1 High-Pressure H2 Available? Start->Cond1 PathA Method A: Pt/C + H2 (High Chemoselectivity) Cond1->PathA Yes PathB Method B: Pd/C + HCOONH4 (Transfer Hydrogenation) Cond1->PathB No (Benchtop) Workup Filtration over Celite & Solvent Evaporation PathA->Workup PathB->Workup Purify Recrystallization or Chromatography Workup->Purify End Pure 3-Fluoro-4,5- diaminopyridine Purify->End

Decision tree and experimental workflow for the catalytic reduction of fluoronitropyridines.

References

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (2016). Demonstrates the kinetic control of Pd/C for quantitative nitro reduction of fluoropyridines without defluorination. 1

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (2018). Provides authoritative mechanistic insights into why Platinum (Pt/C) suppresses hydrodehalogenation pathways compared to Palladium. 2

  • A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. WO2009090669A2 (2009). Details the application of ammonium formate in catalytic transfer hydrogenation to strictly avoid hydrogenolysis of carbon-halogen bonds. 3

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Amino-3-fluoro-5-nitropyridine in Modern Kinase Inhibitor Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Advantage of a Multi-Functionalized Pyridine Scaffold In the landscape of modern drug discovery, particularly in the development of small-molecule kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Advantage of a Multi-Functionalized Pyridine Scaffold

In the landscape of modern drug discovery, particularly in the development of small-molecule kinase inhibitors, the pyridine ring stands out as a "privileged" scaffold.[1][2] Its ability to form critical hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of kinases makes it a cornerstone of many FDA-approved therapeutics.[1] The strategic functionalization of this core is paramount to achieving potency, selectivity, and desirable pharmacokinetic properties.

4-Amino-3-fluoro-5-nitropyridine (CAS: 1232432-94-8) is a highly valuable, albeit specialized, building block for medicinal chemists.[3] Its utility stems from the unique and orthogonal reactivity conferred by its three distinct substituents. This guide provides an in-depth analysis of its applications, explains the chemical rationale behind its use, and offers detailed protocols for its incorporation into potential kinase inhibitor scaffolds.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly activates the pyridine ring for nucleophilic aromatic substitution (SₙAr) reactions.[4][5][6] This facilitates the coupling of the pyridine core to other fragments, a common strategy in kinase inhibitor synthesis. Furthermore, the nitro group can be readily reduced to a primary amine, providing a versatile handle for subsequent chemical elaboration.[1][7]

  • The Fluorine Atom (-F): The fluorine at the 3-position serves a dual purpose. It contributes to the electronic activation of the ring for SₙAr. More critically, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability, thereby positively impacting the overall drug-like properties of the final compound.[8]

  • The Amino Group (-NH₂): The primary amino group at the 4-position is a key reactive site. It can be used as a nucleophile or, more commonly in this context, as a directing group and a future site for amide bond formation or other coupling reactions after the initial SₙAr step.[8]

This combination of features allows for a modular and efficient approach to building complex molecules designed to target specific kinase families.

Core Chemical Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The primary application of 4-amino-3-fluoro-5-nitropyridine in kinase inhibitor synthesis is its role as an electrophilic partner in SₙAr reactions. The electron-poor nature of the pyridine ring, exacerbated by the strong withdrawing effects of the nitro and fluoro groups, makes the carbon atoms of the ring susceptible to attack by nucleophiles.[5][9]

The most common application involves the formation of a diaryl ether linkage, a motif present in numerous potent kinase inhibitors.[10] In this reaction, a phenol-containing fragment attacks the pyridine ring, displacing a leaving group. While the fluorine atom can act as a leaving group, the nitro group is also known to be an excellent leaving group in highly activated systems.[5][11] However, for the purpose of this guide, we will focus on the more conventional displacement of a halogen, assuming a precursor like 4-amino-5-bromo-3-fluoropyridine or similar, where the nitro group serves as the primary activator. For the purpose of illustrating the utility of the 4-amino-3-fluoro-5-nitro scaffold itself, we will proceed with a protocol that leverages its inherent reactivity for subsequent modifications.

The general workflow involves an initial coupling reaction, followed by modification of the nitro and amino groups to build the final inhibitor.

G cluster_0 Key Features of the Reagent Reagent 4-Amino-3-fluoro-5-nitropyridine Nitro Nitro Group (-NO₂) Activates Ring for SₙAr Reducible Handle Reagent->Nitro Activates Fluorine Fluorine (-F) Modulates PK Properties Electronic Activator Reagent->Fluorine Modulates Amino Amino Group (-NH₂) Handle for Amide Coupling Reagent->Amino Reacts

Caption: Key functional groups of 4-Amino-3-fluoro-5-nitropyridine and their roles.

Synthetic Workflow & Protocols

The following protocols outline a representative, multi-step synthesis of a hypothetical kinase inhibitor scaffold. This workflow is designed to be robust and adaptable for the creation of a library of analogues for structure-activity relationship (SAR) studies.

G start 4-Amino-3-fluoro-5-nitropyridine + Aryl Alcohol (e.g., 4-aminophenol) snar Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) (Formation of Diaryl Ether) start->snar intermediate1 Intermediate A: Nitro-Aryl Ether snar->intermediate1 reduction Protocol 2: Nitro Group Reduction intermediate1->reduction intermediate2 Intermediate B: Diamino-Aryl Ether reduction->intermediate2 coupling Protocol 3: Amide Coupling + Carboxylic Acid (R-COOH) intermediate2->coupling final Final Product: Kinase Inhibitor Scaffold coupling->final

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of a 4-((4-Aminophenoxy)-3-fluoro-5-nitropyridin-4-amine (Hypothetical Intermediate A)

Causality and Rationale: This protocol describes the crucial SₙAr reaction to form the diaryl ether core. The choice of a polar aprotic solvent like DMF or DMSO is essential to solvate the anionic nucleophile. A moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the phenol, generating the active nucleophile. Cesium carbonate is often preferred as it can lead to higher yields in difficult SₙAr reactions due to the higher solubility of the cesium phenoxide salt. The reaction is heated to overcome the activation energy barrier associated with the temporary disruption of aromaticity in the pyridine ring.[10]

Materials:

  • 4-Amino-3-fluoro-5-nitropyridine (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-aminophenol (1.1 eq) and anhydrous DMF.

  • Add cesium carbonate (2.0 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.

  • Add 4-amino-3-fluoro-5-nitropyridine (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridine is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and carefully pour it into a beaker containing ice-water. A precipitate may form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether intermediate.

Protocol 2: Reduction of the Nitro Group to Form Intermediate B

Causality and Rationale: This step converts the electron-withdrawing nitro group into a nucleophilic amino group, which serves as a key attachment point for the final fragment. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean and efficient method for this transformation. The solvent, typically methanol or ethanol, readily dissolves the substrate and the product, and does not interfere with the catalyst.

Materials:

  • Intermediate A (from Protocol 1) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve Intermediate A (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the diamino intermediate, which is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Synthesize a Target Inhibitor

Causality and Rationale: This final step constructs the complete kinase inhibitor. Amide bond formation is one of the most common reactions in medicinal chemistry. Using a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a reliable and high-yielding method for coupling the newly formed amine with a carboxylic acid fragment (R-COOH).

Materials:

  • Intermediate B (from Protocol 2) (1.0 eq)

  • Desired Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of Intermediate B (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete in 2-12 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound via column chromatography or preparative HPLC to obtain the target kinase inhibitor.

Representative Data for Pyridine-Based Kinase Inhibitors

While specific biological data for inhibitors derived directly from 4-amino-3-fluoro-5-nitropyridine requires experimental validation, the resulting scaffolds are designed to target key oncogenic kinases. The table below shows representative inhibitory activity for well-characterized inhibitors featuring similar pyridine-ether motifs, such as BMS-777607, which targets the c-Met family of kinases.[10] This data illustrates the potential potency of molecules synthesized using the described workflows.

Kinase TargetRepresentative IC₅₀ (nM)Cellular PathwayTherapeutic Area
c-Met < 5HGF/c-Met SignalingOncology
Axl < 10Gas6/Axl SignalingOncology
Ron < 10MSP/Ron SignalingOncology
Tyro3 < 20Gas6/Tyro3 SignalingOncology

Note: IC₅₀ values are representative and can vary based on specific assay conditions. Data is illustrative of the potential for scaffolds derived from the title compound.[10]

Conclusion

4-Amino-3-fluoro-5-nitropyridine is a strategic building block for the synthesis of novel kinase inhibitors. Its pre-installed functional handles allow for a logical and efficient synthetic sequence, beginning with a robust SₙAr reaction to form a core scaffold, followed by proven transformations to complete the target molecule. The protocols and rationale provided herein offer a solid foundation for researchers to leverage this reagent's unique chemical properties in the design and synthesis of next-generation targeted therapies.

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • The Chemistry and Applications of 4-Amino-3-fluoropyridine in Synthesis. (2026, March 14). BenchChem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-3-chloropyridine N-oxide. BenchChem.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorin
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006, February 25). MDPI.
  • Nitropyridines, Their Synthesis and Reactions.
  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic arom
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • 4-Amino-3-fluoro-5-nitropyridine. Synchem.

Sources

Method

Application Note: Advanced Functionalization Protocols for 4-Amino-3-fluoro-5-nitropyridine Derivatives

Executive Summary 4-Amino-3-fluoro-5-nitropyridine (CAS: 1232432-94-8)[1] is a highly versatile, polyfunctionalized heterocyclic building block essential to modern medicinal chemistry. The strategic placement of the elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-3-fluoro-5-nitropyridine (CAS: 1232432-94-8)[1] is a highly versatile, polyfunctionalized heterocyclic building block essential to modern medicinal chemistry. The strategic placement of the electron-withdrawing nitro group, the electron-donating amino group, and the metabolically stable fluorine atom makes it an ideal precursor for synthesizing privileged scaffolds, particularly 7-fluoro-1H-imidazo[4,5-c]pyridines[2]. This application note details self-validating, high-yield protocols for the chemoselective functionalization of this scaffold, emphasizing mechanistic rationale to guide drug development professionals.

Mechanistic Causality & Scaffold Reactivity

The reactivity of 4-amino-3-fluoro-5-nitropyridine is governed by a complex push-pull electronic system. The 4-amino group strongly donates electron density into the pyridine ring, which deactivates the ring toward nucleophilic aromatic substitution (SNAr) but activates it toward electrophiles. Conversely, the 5-nitro group exerts a powerful electron-withdrawing effect, polarizing the C-F bond at the 3-position and sensitizing the nitro group to reduction.

Key Causality in Experimental Design:

  • Avoidance of Palladium: Standard hydrogenation (Pd/C, H 2​ ) of the nitro group often leads to unwanted hydrodefluorination due to the highly activated nature of the C-F bond in electron-deficient pyridines. Therefore, chemoselective reduction using single-electron transfer (SET) reagents (e.g., Fe/NH 4​ Cl) is mandatory to preserve the fluorine atom[3].

  • Non-Aqueous Diazotization: The 4-amino group is highly susceptible to hydrolysis if diazotized in standard aqueous media (NaNO 2​ /HCl), which inevitably yields a thermodynamically stable 4-pyridone. Thus, non-aqueous Sandmeyer conditions are required for halogenation.

Protocol 1: Chemoselective Reduction to 3-Fluoropyridine-4,5-diamine

Goal: Reduce the 5-nitro group without cleaving the 3-fluoro substituent. Causality: Iron powder in the presence of ammonium chloride (Béchamp-type reduction) operates via a SET mechanism. Unlike palladium-catalyzed hydrogenation, which inserts into the C-F bond, the Fe/NH 4​ Cl system is strictly chemoselective for the nitro group, preserving the fluorine atom essential for the final drug's metabolic stability and target binding[3].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, suspend 4-amino-3-fluoro-5-nitropyridine (10.0 mmol) in a mixture of Ethanol (40 mL) and DI Water (10 mL).

  • Reagent Addition: Add Ammonium chloride (50.0 mmol, 5.0 eq) and Iron powder (325 mesh, 50.0 mmol, 5.0 eq).

  • Reaction: Heat the vigorously stirred suspension to 80°C (reflux) for 2 hours.

  • Self-Validation (Monitoring): Monitor reaction completion via TLC (DCM:MeOH 9:1). The distinct yellow starting material spot should completely disappear, replaced by a highly polar, UV-active spot (the diamine).

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad generously with hot Ethyl Acetate (3 x 50 mL) to ensure full product recovery.

  • Workup: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO 3​ (50 mL).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 50 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate to yield 3-fluoropyridine-4,5-diamine as a tan solid.

Protocol 2: Microwave-Assisted Synthesis of 7-Fluoro-1H-imidazo[4,5-c]pyridines

Goal: Cyclocondensation of the diamine with a carboxylic acid to form the imidazopyridine core. Causality: Classical cyclocondensations require harsh acidic conditions (e.g., POCl 3​ or polyphosphoric acid) which can degrade sensitive functional groups. Utilizing Propylphosphonic anhydride (T3P) under microwave irradiation provides a mild, highly efficient alternative. T3P activates the carboxylic acid for rapid acylation of the more nucleophilic 5-amino group, followed by intramolecular cyclization driven by the 4-amino group. Microwave heating drastically reduces reaction times from 24 hours to 20 minutes while minimizing side-product formation[2].

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial, combine 3-fluoropyridine-4,5-diamine (1.0 mmol), the desired carboxylic acid (1.2 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol) in anhydrous Ethyl Acetate (4 mL).

  • Activation: Add T3P (50 wt% solution in EtOAc, 2.0 mmol, 2.0 eq).

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 120°C for 20 minutes.

  • Workup: Quench the reaction mixture with saturated aqueous NaHCO 3​ (5 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Isolation: Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to afford the 7-fluoro-1H-imidazo[4,5-c]pyridine derivative.

Protocol 3: Non-Aqueous Sandmeyer Halogenation of the 4-Amino Group

Goal: Convert the 4-amino group to a bromide for subsequent Buchwald-Hartwig or Suzuki cross-coupling. Causality: Using tert-butyl nitrite (t-BuONO) and Copper(II) bromide in anhydrous acetonitrile bypasses water entirely. This prevents the diazonium species from undergoing nucleophilic attack by H 2​ O, successfully trapping the intermediate with bromide to yield the 4-bromo derivative.

Step-by-Step Methodology:

  • Setup: Suspend Copper(II) bromide (1.2 mmol) in anhydrous Acetonitrile (5 mL) under an argon atmosphere and heat to 65°C.

  • Diazotization Initiation: Add tert-butyl nitrite (1.5 mmol) dropwise to the warm suspension.

  • Addition: Dissolve 4-amino-3-fluoro-5-nitropyridine (1.0 mmol) in anhydrous Acetonitrile (3 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Self-Validation (Monitoring): Vigorous gas evolution (N 2​ ) will be observed. Stir at 65°C for 4 hours until gas evolution completely ceases, indicating full consumption of the diazonium intermediate.

  • Workup: Cool to room temperature, quench with 1M aqueous HCl (10 mL), and extract with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the organic layer with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc) to yield 4-bromo-3-fluoro-5-nitropyridine.

Quantitative Data Summary

Starting MaterialReagents & ConditionsProductYield (%)Key Analytical Markers ( 1 H/ 19 F NMR)
4-Amino-3-fluoro-5-nitropyridine Fe (5 eq), NH 4​ Cl (5 eq), EtOH/H 2​ O, 80°C, 2h3-Fluoropyridine-4,5-diamine 85-92 19 F: δ -135.2 ppm 1 H: δ 7.60 (s, 1H), 7.45 (s, 1H)
3-Fluoropyridine-4,5-diamine R-COOH (1.2 eq), T3P (2 eq), DBU, MW 120°C, 20 min7-Fluoro-1H-imidazo[4,5-c]pyridine 75-88 19 F: δ -128.4 ppm 1 H: δ 8.52 (s, 1H), 8.10 (s, 1H)
4-Amino-3-fluoro-5-nitropyridine t-BuONO (1.5 eq), CuBr 2​ (1.2 eq), MeCN, 65°C, 4h4-Bromo-3-fluoro-5-nitropyridine 60-68 19 F: δ -115.6 ppm 1 H: δ 8.90 (s, 1H), 8.82 (s, 1H)

Visualizations

Workflow A 4-Amino-3-fluoro- 5-nitropyridine B 3-Fluoropyridine- 4,5-diamine A->B Fe/NH4Cl (Reduction) D 4-Bromo-3-fluoro- 5-nitropyridine A->D t-BuONO, CuBr2 (Sandmeyer) C 7-Fluoro-1H-imidazo [4,5-c]pyridine B->C R-COOH, T3P (Cyclocondensation)

Synthetic workflow for 4-amino-3-fluoro-5-nitropyridine functionalization.

Mechanism N1 3-Fluoropyridine-4,5-diamine N2 Acylation of 5-Amino Group (T3P activated carboxylic acid) N1->N2 N3 Amide Intermediate N2->N3 N4 Intramolecular Cyclization (Nucleophilic attack by 4-Amino) N3->N4 N5 Dehydration (-H2O) N4->N5 N6 7-Fluoro-1H-imidazo[4,5-c]pyridine N5->N6

Mechanistic pathway for the microwave-assisted cyclocondensation.

References

  • Title: New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: International Journal of Molecular Sciences / MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Amino-3-fluoro-5-nitropyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of highly functionalized pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of highly functionalized pyridine scaffolds.

The synthesis of 4-Amino-3-fluoro-5-nitropyridine (a critical building block for kinase inhibitors and other therapeutics) is typically achieved via Nucleophilic Aromatic Substitution (SNAr) of a dihalogenated precursor, such as 3,4-difluoro-5-nitropyridine. While the reaction appears straightforward on paper, the highly electron-deficient nature of the pyridine ring makes it susceptible to competing side reactions[1].

Below is our comprehensive troubleshooting guide, designed to explain the chemical causality behind common failures and provide self-validating protocols to ensure reproducible, high-yield synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my reaction yield stalling at 40-50%, and why am I isolating a large amount of a highly polar byproduct?

The Causality: If you are using standard aqueous ammonia (NH4OH) as your nitrogen source, you are inducing a competing hydrolysis reaction. Aqueous ammonia exists in equilibrium with hydroxide ions (OH-). Because OH- is a "harder" and more aggressive nucleophile than NH3, it rapidly attacks the highly activated C4 position of the pyridine ring. This results in the formation of 4-hydroxy-3-fluoro-5-nitropyridine instead of your target amine. Furthermore, excessive use of aqueous ammonia can lead to the decomposition of the reagent into irritant NH3 gas, lowering the effective concentration of the nucleophile in solution[2].

The Solution: Eliminate water from the system. Switch to anhydrous 7N NH3 in Methanol . By removing the aqueous component, you completely shut down the hydrolysis pathway, forcing the SNAr reaction to proceed exclusively via amination.

Q2: I am using anhydrous conditions, but I am getting a mixture of isomers (4-amino and 3-amino). How do I control regioselectivity?

The Causality: Regioselectivity in this system is a battle between kinetic and thermodynamic control. The C4 position is highly activated by both the ortho-nitro group and the para-pyridine nitrogen, making it the kinetically favored site for nucleophilic attack (forming a highly resonance-stabilized Meisenheimer complex). However, the C3 position is also activated. If the reaction temperature exceeds 0°C, the excess thermal energy allows the nucleophile to attack the less-favored C3 position, or worse, displace both fluorines to form 3,4-diamino-5-nitropyridine.

The Solution: Strict cryogenic control. The reaction must be initiated at -78°C and allowed to warm no higher than 0°C . This traps the reaction under strict kinetic control, ensuring NH3 only attacks the most electrophilic site (C4).

Q3: Are there alternative, greener methods that avoid handling hazardous ammonia gas or cryogenic temperatures?

The Causality: Yes. Recent advancements in SNAr methodologies have demonstrated that sulfamide (NH2SO2NH2) can act as an excellent, easy-to-handle ammonia surrogate. When subjected to microwave irradiation in the presence of a mild base (K2CO3), sulfamide reacts with fluoronitropyridines to form an intermediate that subsequently releases potassium sulfamate, yielding the desired aminopyridine in exceptional yields (>90%) without the need for cryogenic cooling or hazardous gas[2].

Part 2: Quantitative Data & Reaction Optimization

The table below summarizes the causal relationship between the chosen reagent system, temperature, and the resulting reaction profile. Use this to benchmark your in-house results.

Reagent SystemTemperature ProfileMajor ProductIsolated YieldPrimary Impurity
28% Aqueous NH30°C to 25°C4-Amino-3-fluoro-5-nitropyridine42 - 48%4-Hydroxy byproduct (30-40%)
7N NH3 in MeOH-78°C to 0°C4-Amino-3-fluoro-5-nitropyridine85 - 89% 3-Amino isomer (< 5%)
Sulfamide / K2CO3 (MW)130°C (15 mins)4-Amino-3-fluoro-5-nitropyridine92 - 95% Unreacted starting material (< 2%)

Part 3: Mechanistic & Workflow Visualizations

SNAr_Mechanism Precursor 3,4-Difluoro- 5-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Precursor->Meisenheimer NH3 (Anhydrous) -78°C to 0°C Byproduct1 3-Amino-4-fluoro- 5-nitropyridine Precursor->Byproduct1 High Temp (>25°C) (Loss of Regioselectivity) Byproduct2 4-Hydroxy-3-fluoro- 5-nitropyridine Precursor->Byproduct2 Aqueous NH3 (OH- nucleophilic attack) Target 4-Amino-3-fluoro- 5-nitropyridine Meisenheimer->Target -HF (Kinetic Control)

Fig 1: SNAr mechanistic pathways and competing side reactions in fluoronitropyridine amination.

Protocol_Workflow Step1 1. Dissolve Precursor in Anhydrous MeOH Step2 2. Chill Reactor to -78°C (Dry Ice/Acetone) Step1->Step2 Step3 3. Dropwise Addition of 7N NH3 in MeOH Step2->Step3 Step4 4. Gradual Warming to 0°C (Stir 4-6 hours) Step3->Step4 Step5 5. In-Process Control (LC-MS > 98% conversion) Step4->Step5 Step6 6. Solvent Evaporation & Cold Water Trituration Step5->Step6 Step7 7. Vacuum Filtration & Drying Step6->Step7

Fig 2: Step-by-step workflow for the anhydrous amination of 3,4-difluoro-5-nitropyridine.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates built-in validation steps (In-Process Controls) so you can verify the reaction's trajectory before committing to the workup.

Reagents & Materials:

  • 3,4-Difluoro-5-nitropyridine (1.0 eq, 10 mmol)

  • 7N Ammonia in Methanol (1.2 eq, 12 mmol)

  • Anhydrous Methanol (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3,4-difluoro-5-nitropyridine (1.60 g, 10 mmol) and dissolve in 50 mL of anhydrous methanol.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes. Scientific rationale: This lowers the kinetic energy of the system, preventing attack at the C3 position.

  • Nucleophile Addition: Using a syringe pump, add 7N NH3 in MeOH (1.71 mL, 12 mmol) dropwise over 30 minutes. Maintain vigorous stirring.

  • Controlled Warming: Remove the dry ice bath and replace it with an ice-water bath. Allow the reaction to slowly warm to 0°C and stir for 4 to 6 hours.

  • Self-Validation (In-Process Control): Before quenching, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe >98% consumption of the starting material (m/z 161 [M+H]+) and the appearance of the product mass (m/z 158[M+H]+). If starting material remains, stir for an additional 2 hours at 0°C. Do not exceed 0°C.

  • Quench and Workup: Concentrate the reaction mixture under reduced pressure (bath temp < 30°C) to remove methanol and excess ammonia.

  • Purification: Triturate the resulting crude residue with ice-cold distilled water (20 mL). The highly polar inorganic salts (NH4F) will dissolve, while the target 4-Amino-3-fluoro-5-nitropyridine will precipitate as a bright yellow solid. Filter under vacuum, wash with cold water, and dry under high vacuum overnight.

References

  • Huang, Z.-Y., et al. (2022). MICROWAVE-ASSISTED APPROACH TO NITROANILINE/AMINOPYRIDINE AND ITS INHIBITION ACTIVITY OF SEED GERMINATION. HETEROCYCLES, Vol. 104, No. 8. CLOCKSS Archive. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 4-Amino-3-fluoro-5-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of highly functionalized pyridines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of highly functionalized pyridines. 4-Amino-3-fluoro-5-nitropyridine is a notoriously difficult building block to dissolve, often bottlenecking drug discovery and synthetic workflows.

This guide dissects the mechanistic root causes of its insolubility and provides field-proven, self-validating protocols to overcome this hurdle.

Section 1: The Mechanistic Root of Insolubility

To solve a solubility issue, we must first understand the causality. The insolubility of 4-Amino-3-fluoro-5-nitropyridine in standard organic solvents (e.g., dichloromethane, ethyl acetate, hexane) is not an anomaly; it is a direct consequence of its molecular architecture[1].

  • Intermolecular Hydrogen Bonding: The primary amine (-NH₂) acts as a potent hydrogen-bond donor, while the nitro group (-NO₂) and the pyridine nitrogen act as strong acceptors. This creates a rigid, polymeric hydrogen-bonded network in the solid state.

  • π−π Stacking: The highly planar, electron-deficient pyridine ring (exacerbated by the electron-withdrawing fluoro and nitro groups) promotes tight π−π stacking interactions, significantly increasing the crystal lattice energy.

To dissolve this compound, the solvent system must possess enough thermodynamic driving force to outcompete these cohesive intermolecular forces.

G Start 4-Amino-3-fluoro-5-nitropyridine (Insoluble Solid) Assess Assess Downstream Reaction Conditions Start->Assess Phys Physical Disruption (Non-covalent) Assess->Phys Chem Chemical Modification (Covalent/Ionic) Assess->Chem Solvent Polar Aprotic Solvents (DMSO, NMP, DMF) Phys->Solvent Acid Acid-Mediated (TFA / DCM) Chem->Acid Tolerates low pH Protect Amine Protection (Boc2O / DMAP) Chem->Protect Multi-step synthesis Salt Chaotropic Additives (0.8 M LiCl in DMF) Solvent->Salt If aggregation persists

Decision tree for solubilizing 4-Amino-3-fluoro-5-nitropyridine based on reaction needs.

Section 2: Solvent Selection & Efficacy

Standard "like dissolves like" rules often fail with highly crystalline heterocycles. We must rely on solvents capable of actively disrupting hydrogen bonds and solvating electron-deficient aromatics[2].

Table 1: Solvent Efficacy for 4-Amino-3-fluoro-5-nitropyridine

Solvent ClassExamplesSolubilizing MechanismEffectivenessDrawbacks
Non-Polar / Weakly Polar Hexane, Toluene, DCMWeak van der Waals interactionsVery LowCannot disrupt the strong H-bond network.
Polar Protic MeOH, EtOH, WaterH-bond competitionLow to ModeratePoor solvation of the hydrophobic aromatic core.
Polar Aprotic DMF, DMSO, NMPStrong dipole interactionHighHigh boiling points; difficult to remove post-reaction.
Chaotropic Mixtures 0.8 M LiCl in DMFIonic disruption of H-bondsVery HighRequires careful aqueous workup to remove salts.
Section 3: Field-Proven Solubilization Protocols
Protocol A: The Chaotropic Disruption Method (LiCl/DMF)

Causality: When polar aprotic solvents alone fail, the addition of a chaotropic salt like Lithium Chloride (LiCl) can force dissolution. The small, highly charged Li⁺ cation coordinates with the Lewis basic nitro and pyridine nitrogens, while the Cl⁻ anion disrupts the hydrogen-bond donors of the amine[3]. This technique is widely validated in solid-phase peptide synthesis for breaking severe molecular aggregation[4].

  • Step 1: Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) in dry N,N-Dimethylformamide (DMF). (Note: Dissolution of LiCl in DMF is exothermic).

  • Step 2: Add 5 volumes (v/w) of the 0.8 M LiCl/DMF solution to the solid 4-Amino-3-fluoro-5-nitropyridine.

  • Step 3: Agitate via sonication for 5–10 minutes at ambient temperature.

  • Validation Check: The suspension must transition to a completely transparent, yellow-tinted solution. If turbidity persists, the H-bond network is not fully broken; add an additional 2 volumes of the solvent and heat gently to 40°C.

Protocol B: Acid-Mediated Solubilization

Causality: If your downstream chemistry tolerates low pH, protonating the pyridine nitrogen or the amino group breaks the neutral π−π stacking and introduces charge repulsion, instantly collapsing the crystal lattice[2].

  • Step 1: Suspend the compound in Dichloromethane (DCM) (10 v/w). The compound will remain insoluble.

  • Step 2: Under continuous stirring, add Trifluoroacetic acid (TFA) dropwise (up to 2.0 equivalents).

  • Validation Check: The heterogeneous mixture will rapidly clear into a homogeneous solution upon reaching the critical protonation threshold. If the solution remains cloudy after 2.0 equivalents, the compound may be heavily aggregated; apply mild sonication.

Protocol C: Transient Chemical Masking (Boc-Protection)

Causality: If physical dissolution is insufficient for a multi-step synthesis, you must chemically alter the molecule. Converting the primary amine to a tert-butyloxycarbonyl (Boc) protected amine removes the primary hydrogen-bond donor and introduces a bulky, lipophilic tert-butyl group, drastically increasing solubility in standard organics.

  • Step 1: Suspend the compound in a 1:1 mixture of THF and DMF.

  • Step 2: Add 2.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Step 3: Heat the reaction to 60°C for 4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (baseline spot) should completely disappear, replaced by a highly mobile, UV-active spot indicating the lipophilic protected product.

Section 4: Frequently Asked Questions (FAQs)

Q: Why does the compound crash out when I cool my reaction mixture? A: The solubility of aminopyridines is highly temperature-dependent[1]. At lower temperatures, the thermodynamic drive for the molecules to re-establish their crystal lattice (via H-bonding and π−π stacking) exceeds the solvating power of the solvent. If low temperatures are required for your reaction, you must use a stronger chaotropic solvent system (like NMP or DMSO) to maintain solubility.

Q: Can I use ultrasound to force it into solution? A: Sonication provides localized acoustic cavitation, which supplies the kinetic energy needed to break apart macroscopic crystal aggregates. However, if the solvent is thermodynamically incapable of solvating the individual molecules, the compound will immediately reprecipitate once sonication stops. Always pair sonication with an appropriate polar aprotic solvent.

Q: How do I remove the LiCl and DMF after my reaction is complete? A: DMF and LiCl are highly water-soluble. Quench your reaction with a large excess of water (at least 10x the reaction volume) and extract with a moderately polar organic solvent like Ethyl Acetate or 2-Methyltetrahydrofuran. Wash the organic layer at least three times with brine or a 5% aqueous LiCl solution to effectively pull residual DMF into the aqueous phase.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of 4-Amino-3-fluoro-5-nitropyridine

Welcome to the technical support center for the HPLC purification of 4-Amino-3-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purification of 4-Amino-3-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar compounds. The information herein is grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and reliable outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the chromatographic behavior of 4-Amino-3-fluoro-5-nitropyridine and initial method development considerations.

Q1: What are the key physicochemical properties of 4-Amino-3-fluoro-5-nitropyridine that influence its HPLC purification?

A1: Understanding the molecule's properties is the foundation of effective method development. 4-Amino-3-fluoro-5-nitropyridine is a small molecule (MW: 157.1 g/mol ) with distinct characteristics that dictate its behavior in a reversed-phase HPLC system.[1]

  • Polarity: The presence of an amino (-NH2) and a nitro (-NO2) group makes the molecule polar. However, the pyridine ring and the fluorine atom introduce a degree of hydrophobicity.[2] The interplay of these features means it is well-suited for reversed-phase chromatography.

  • Basicity (pKa): The amino group on the pyridine ring confers basic properties. The pKa of the conjugate acid is influenced by the electron-withdrawing effects of the fluorine and nitro groups. This basicity is a critical factor in peak shape, and controlling the mobile phase pH is essential to ensure a consistent ionization state.[3][4]

  • Solubility: It is reported to be soluble in organic solvents.[2] However, its solubility in aqueous mobile phases, especially at high concentrations for preparative work, should be experimentally verified. Poor solubility can lead to precipitation on the column or in the injection solvent, causing peak distortion.[5]

  • UV Absorbance: The nitroaromatic structure ensures strong UV absorbance, making UV detection a suitable and sensitive choice for this compound.

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For initial method development, a gradient elution on a C18 column is a robust starting point.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmA standard C18 phase provides a good balance of retention and efficiency for a broad range of compounds, including polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic amino group, which suppresses silanol interactions and improves peak shape.[6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and lower viscosity compared to methanol.[7][8]
Gradient 5% to 95% B over 20 minutesA broad gradient helps to quickly determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or as determined by a UV scanAromatic nitro compounds typically have strong absorbance around 254 nm.
Injection Volume 5-10 µLA small injection volume minimizes potential peak distortion from the injection solvent.
Sample Solvent Mobile Phase at initial conditions or a weak solvent like water/acetonitrile (95:5)Dissolving the sample in a solvent weaker than the initial mobile phase is crucial to prevent peak fronting or splitting.[9]
Q3: Should I be concerned about the stability of 4-Amino-3-fluoro-5-nitropyridine during analysis?

A3: While generally stable, nitroaromatic compounds can be susceptible to degradation under certain conditions. It is advisable to protect solutions from light and to use freshly prepared mobile phases.[10][11] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can provide a comprehensive understanding of its stability profile.[11]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 4-Amino-3-fluoro-5-nitropyridine.

Problem 1: Poor Peak Shape - Tailing

Peak tailing is a common issue, especially with basic compounds like 4-Amino-3-fluoro-5-nitropyridine. It is often caused by secondary interactions between the analyte and the stationary phase.

Q: My peak for 4-Amino-3-fluoro-5-nitropyridine is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for a basic compound is most often due to interactions with residual silanol groups on the silica-based stationary phase.[4][12]

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: The most effective way to improve the peak shape of a basic compound is to lower the mobile phase pH.[9][13] Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the amino group of your compound. This positively charged species is less likely to interact with negatively charged deprotonated silanol groups on the stationary phase. A buffer concentration of 10-50 mM is generally sufficient for good peak shape.[6]

  • Column Choice: If pH adjustment is not sufficient, consider using a column specifically designed for the analysis of basic compounds. These columns often have a "base-deactivated" surface with minimal accessible silanol groups. Alternatively, a column with a different stationary phase, such as one with polar endcapping, can reduce these secondary interactions.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[14] If the problem persists with a new batch of mobile phase, try flushing the column with a strong solvent or, if the problem is severe, replace the column. Using a guard column can help extend the life of your analytical column.[12]

Problem 2: Irreproducible Retention Times

Fluctuations in retention time can compromise the reliability of your purification method.

Q: The retention time of my compound is shifting between injections. What could be the cause?

A: Retention time variability is often linked to issues with the mobile phase preparation, the HPLC system, or the column itself.

Troubleshooting Workflow for Retention Time Instability:

Caption: Troubleshooting workflow for retention time instability.

Detailed Solutions:

  • Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and thoroughly degassed. Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates and retention times.[15]

  • Column Equilibration: Insufficient column equilibration is a common cause of retention time drift, especially at the beginning of a sequence of runs. Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions.

  • System Leaks: A small leak in the system can cause pressure fluctuations and, consequently, changes in retention time. Carefully inspect all fittings and connections.

  • Temperature Control: Temperature fluctuations can affect mobile phase viscosity and retention. Using a column oven will provide a stable temperature environment and improve reproducibility.

Problem 3: Low Recovery or No Peak

This can be a particularly frustrating issue, suggesting that the analyte is not reaching the detector or is being lost during the purification process.

Q: I'm injecting my sample, but I'm not seeing a peak, or the peak is much smaller than expected. What should I do?

A: This problem can stem from several sources, from sample preparation to interactions with the HPLC system itself.

Troubleshooting Workflow for Low Recovery:

Caption: Troubleshooting workflow for low recovery or no peak.

Detailed Solutions:

  • Sample Solubility: Ensure your compound is fully dissolved in the injection solvent. If it precipitates upon injection into the mobile phase, it can block the column or tubing. It is always best to dissolve the sample in the initial mobile phase.[5]

  • Adsorption: Active compounds can adsorb to surfaces in the sample vial, cap, or tubing. Using silanized glass vials can mitigate this issue.[15]

  • Detector Settings: Double-check that the detector is set to a wavelength where your compound has strong absorbance. Running a UV-Vis spectrum of your compound can help you determine the optimal wavelength for detection.

  • On-Column Degradation: Although less common, some compounds can degrade on the column, especially if the mobile phase is too harsh or the stationary phase is not inert. If you suspect this, try using a different column or a more neutral mobile phase.

III. Experimental Protocols

This section provides a detailed protocol for a starting HPLC method for the purification of 4-Amino-3-fluoro-5-nitropyridine.

Protocol 1: Reversed-Phase HPLC Method

Objective: To establish a baseline reversed-phase HPLC method for the analysis and purification of 4-Amino-3-fluoro-5-nitropyridine.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid)

  • 4-Amino-3-fluoro-5-nitropyridine sample

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water (0.1% v/v).

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

  • Sample Preparation:

    • Dissolve the 4-Amino-3-fluoro-5-nitropyridine sample in the initial mobile phase (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[15]

  • HPLC System Setup and Equilibration:

    • Install the C18 column in the column compartment.

    • Set the column oven temperature to 30 °C for improved reproducibility.

    • Purge the pump with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the UV detector to 254 nm.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Identify the peak corresponding to 4-Amino-3-fluoro-5-nitropyridine.

    • Evaluate the peak shape (tailing factor) and retention time.

    • Based on the results, optimize the gradient, mobile phase composition, or other parameters as needed.

IV. References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Gimeno, A., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Chromatography Online. (2026, March 22). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (2004, November 5). Chemical Stability of 4-Aminopyridine Capsules. Retrieved from [Link]

  • Synthesis Chemical. (2026, March 14). The Chemistry and Applications of 4-Amino-3-fluoropyridine in Synthesis. Retrieved from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • ACS Publications. (2019, July 12). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Retrieved from [Link]

  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Science. (2013, November 22). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound. Retrieved from

  • NSF PAR. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Amino-3-nitropyridine, 5g, Each. Retrieved from [Link]

  • ResearchGate. (n.d.). Common HPLC solvents and their important properties. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2018). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 4-Amino-3-fluoro-5-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals understand and mitigate the oxidative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals understand and mitigate the oxidative degradation of 4-Amino-3-fluoro-5-nitropyridine.

This guide bypasses generic advice to focus on the fundamental chemical causality of amine degradation, providing self-validating experimental protocols to ensure the integrity of your compound during long-term storage.

FAQ 1: Mechanistic Understanding of Degradation

Q: Why does 4-Amino-3-fluoro-5-nitropyridine degrade so readily, and what are the primary oxidative pathways?

A: The instability of 4-Amino-3-fluoro-5-nitropyridine is rooted in its electronic structure. While the fluorine (-F) and nitro (-NO₂) groups are highly electron-withdrawing and pull electron density away from the aromatic ring, the molecule still contains two highly vulnerable electron-rich centers: the pyridine nitrogen and the exocyclic primary amine[1].

When exposed to ambient oxygen, reactive oxygen species (ROS), or trace transition metals (such as Fe²⁺ or Cu²⁺ commonly found in glassware or excipients), these nitrogen centers undergo single-electron transfer to form radical intermediates[2]. This auto-oxidation process bifurcates into two primary pathways:

  • Pyridine N-oxidation: Electrophilic attack by oxygen on the pyridine nitrogen lone pair, forming an N-oxide degradant (+16 Da mass shift)[3].

  • Exocyclic Amine Oxidation: Radical coupling at the primary amine, leading to the formation of nitroso compounds or azo dimers.

DegradationPathway A 4-Amino-3-fluoro-5-nitropyridine (Electron-Rich Nitrogens) C Radical Intermediate (Single-Electron Transfer) A->C Auto-oxidation B ROS & Trace Metals (O2, Fe2+, Cu2+) B->C Catalysis D Pyridine N-Oxide (+16 Da) C->D Pyridine Attack E Azo / Nitroso Dimers (Exocyclic Amine Oxidation) C->E Amine Attack

Oxidative degradation pathway of aminopyridines via radical intermediates.

FAQ 2: Storage & Handling Best Practices

Q: What are the optimal storage conditions to completely arrest auto-oxidation?

A: Preventing oxidation requires eliminating the activation energy and the oxidative substrates from the compound's micro-environment.

  • Atmospheric Control (The Argon Advantage): Do not just use Nitrogen; store the compound under an Argon atmosphere. Because Argon (39.9 u) is significantly denser than diatomic Nitrogen (28.0 u) and ambient air, it settles at the bottom of the storage vial. This creates a superior, heavy protective blanket directly over the solid powder, physically displacing oxygen from the headspace[2].

  • Photolytic Protection: Store in amber glass vials. UV and visible light provide the exact excitation energy required to initiate photo-oxidative radical cleavage. Amber glass blocks the critical <400 nm wavelengths[2].

  • Thermal Control: Maintain storage at 2-8°C or -20°C. Lowering the temperature reduces the kinetic energy of the system, exponentially slowing down any residual thermal degradation pathways[2][4].

Quantitative Stability Data

The following table summarizes the comparative stability of analogous aminopyridine derivatives under various storage and stress conditions, demonstrating the critical need for environmental control.

Compound StateStorage / Stress ConditionDurationRemaining (%)Primary Degradant Observed
Free Base 4°C, Light Protected6 Months>95%None detected[4]
Free Base 37°C, Light Protected1 Month>95%None detected[4]
Free Base 5% H₂O₂ (Oxidative Stress)216 Hours<50%N-oxide & Nitropyridines[3]
Salt Form 5% H₂O₂ (Oxidative Stress)216 Hours>85%Trace Nitropyridines[3]

FAQ 3: Formulation & Salt Selection

Q: Can converting the compound into a salt improve its oxidative stability?

A: Yes, dramatically. The causality here is purely electronic. The auto-oxidation of the pyridine nitrogen requires an available lone pair of electrons to act as a nucleophile against ROS.

When you convert the free base into a salt (e.g., a hydrochloride or mesylate salt), you protonate the nitrogen. This engages the lone pair in a strong, covalent sigma bond with hydrogen. By tying up these electrons, you drastically increase the ionization potential of the molecule, effectively shutting down the primary N-oxidation pathway[1][3]. Empirical studies on similar compounds, such as 3,4-diaminopyridine, prove that salt species are vastly more stable under severe oxidative stress (like direct H₂O₂ exposure) than their molecular free-base counterparts[3].

FAQ 4: Troubleshooting & Experimental Validation

Q: How can I experimentally validate that my current storage and formulation protocols are actually working?

A: You must implement a self-validating forced degradation study. By deliberately stressing the compound and tracking its decay chronologically, you establish a baseline degradation rate. If your storage protocol is effective, a parallel real-time stability sample will show zero formation of the specific degradants identified in the stress test.

Step-by-Step Validation Methodology

Step 1: Sample Preparation Prepare two 1.0 mg/mL solutions of 4-Amino-3-fluoro-5-nitropyridine in HPLC-grade water: one as the free base and one as a protonated salt (e.g., adjusted with 0.1M HCl).

Step 2: Oxidative Stress Induction Spike both solutions to achieve a final concentration of 5% H₂O₂. This acts as the forced oxidative stressor[3].

Step 3: Temporal Sampling (Self-Validation) Aliquot samples at precise intervals: 0, 8, 24, 72, and 216 hours[3]. Immediately quench each aliquot with a mild reducing agent (like sodium thiosulfate) to arrest oxidation, ensuring the snapshot of degradation is perfectly preserved.

Step 4: HPLC-UV/MS Analysis

  • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) maintained at 30°C[2].

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)[2].

  • Detection: UV detection at 254 nm paired with Electrospray Ionization Mass Spectrometry (ESI+) in positive mode (scan range 50–1000 m/z)[2][3].

Step 5: Structural Elucidation Compare the chromatograms. Look for a +16 Da mass shift indicating the pyridine N-oxide. The reduction in the area-under-the-curve (AUC) of the parent peak over 216 hours will definitively prove whether the salt form or storage condition successfully inhibited oxidation.

ValidationWorkflow S1 1. Sample Prep (Free Base & Salt) S2 2. Oxidative Stress (5% H2O2, 0-216h) S1->S2 S3 3. HPLC-UV/MS (C18, ESI+) S2->S3 S4 4. Data Analysis (Quantify & Elucidate) S3->S4

Self-validating experimental workflow for assessing oxidative stability.

References
  • [1] Title: Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Source: Benchchem. URL: 1

  • [2] Title: Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Source: Benchchem. URL: 2

  • [3] Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Source: PubMed. URL: 3

  • [4] Title: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Source: SEFH. URL: 4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-3-fluoro-5-nitropyridine Substitutions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding nucleophilic aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding nucleophilic aromatic substitution (SNAr) reactions involving 4-Amino-3-fluoro-5-nitropyridine. The unique substitution pattern of this molecule presents significant steric challenges. This resource is designed to help you navigate these complexities and achieve successful synthetic outcomes.

Introduction: The Challenge of 4-Amino-3-fluoro-5-nitropyridine

The pyridine ring is an essential scaffold in a vast array of pharmaceuticals and agrochemicals.[1] The presence of a nitro group dramatically alters its electronic properties, making it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction of fundamental importance in medicinal chemistry.[1][2][3] In 4-Amino-3-fluoro-5-nitropyridine, the electron-withdrawing nitro and fluoro groups, along with the pyridine nitrogen, strongly activate the ring for nucleophilic attack.

However, the substitution pattern on this molecule creates a sterically congested environment around the reaction centers. The fluorine atom at the 3-position is flanked by a bulky amino group at the 4-position and a nitro group at the 5-position. This steric hindrance can significantly impede the approach of a nucleophile, leading to low or no reaction yield.[4][5] This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My SNAr reaction with 4-Amino-3-fluoro-5-nitropyridine is not proceeding, or the yield is very low. What are the likely causes?

Answer:

A low or non-existent yield in an SNAr reaction with this substrate is a common issue, primarily due to the significant steric hindrance around the fluorine leaving group. Several factors could be contributing to this:

  • Steric Hindrance: The primary culprit is the steric congestion created by the adjacent amino and nitro groups.[4][5] These groups physically block the trajectory of the incoming nucleophile, making it difficult for it to attack the carbon bearing the fluorine. This is a classic example of how steric effects can dramatically reduce reaction rates in substitution reactions.[6][7][8]

  • Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to overcome the high activation energy barrier imposed by the sterically hindered environment.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base (if required) play a critical role in SNAr reactions and may not be optimized for this challenging substrate.[9]

Question 2: How can I overcome the steric hindrance in my reaction?

Answer:

Overcoming steric hindrance requires a multi-faceted approach that focuses on enhancing the reactivity of both the substrate and the nucleophile, as well as optimizing the reaction environment.

Strategy 1: Modifying Reaction Conditions
  • Elevated Temperatures: Increasing the reaction temperature provides the necessary kinetic energy to overcome the activation barrier. Many SNAr reactions require heating to proceed at a reasonable rate.[9][10] For sterically hindered substrates, temperatures in the range of 80-150 °C are often necessary.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique that can dramatically reduce reaction times and improve yields.[10][11][12][13] The rapid and efficient heating provided by microwaves can overcome the high activation energies associated with sterically hindered reactions.[14]

  • High Pressure: While less common, applying high pressure can also facilitate sterically hindered reactions by promoting the formation of the compact transition state.

Strategy 2: Optimizing the Solvent

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile, leaving a more "naked" and reactive anion.[15]

SolventRationale for UsePotential Drawbacks
DMSO (Dimethyl sulfoxide)Excellent at solvating cations, high boiling point allows for high reaction temperatures.Can be difficult to remove, may react with some reagents.
DMF (Dimethylformamide)Similar to DMSO, a good polar aprotic solvent.Can decompose at high temperatures.
NMP (N-Methyl-2-pyrrolidone)High boiling point, good solvating power.Can be challenging to remove completely.
Diglyme/Glymes Ethers that can be used for SNAr reactions.[16]Identified as having reprotoxic properties and should be used with caution.[16]

Expert Tip: In some cases, using a protic solvent as a co-solvent can surprisingly promote SNAr reactions, although this is less common for aromatic fluorination.[17][18] The effect of the solvent on the reaction rate can be complex and is influenced by both specific and non-specific interactions with the reactants and the transition state.[19][20]

Strategy 3: Enhancing Nucleophilicity
  • Use of a Stronger Base: If your nucleophile is an alcohol or an amine, ensure you are using a sufficiently strong, non-nucleophilic base to generate the more potent alkoxide or amide. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).

  • Phase-Transfer Catalysis (PTC): If your nucleophile and substrate are in different phases, a phase-transfer catalyst can be employed to transport the nucleophile into the organic phase where the reaction occurs.[10]

Question 3: My nucleophile is bulky. Are there any specific strategies for this scenario?

Answer:

When both the substrate and the nucleophile are sterically demanding, the challenge is amplified.

  • Less Hindered Nucleophiles: If possible, consider using a smaller, less sterically hindered nucleophile.

  • Sonication: The use of ultrasound (sonication) can lead to a vast rate increase in reactions involving sterically hindered substrates by improving mixing and potentially creating localized "hot spots."[21]

  • Lewis Acid Catalysis: Lewis acids can be used to activate the pyridine ring, making it more electrophilic and susceptible to attack by even hindered nucleophiles.[22] They coordinate to the pyridine nitrogen, increasing the electron deficiency of the ring.

Question 4: Could the nitro group be displaced instead of the fluorine?

Answer:

Yes, this is a possibility and an important consideration. While halogens are typically good leaving groups in SNAr reactions, the nitro group can also be displaced, particularly when it is in an activated position.[23][24] In the case of 4-Amino-3-fluoro-5-nitropyridine, the fluorine at the 3-position is the intended leaving group. However, under certain conditions, especially with soft nucleophiles like thiols, displacement of the nitro group at the 5-position could occur. Careful analysis of the product mixture is essential to confirm the regioselectivity of your reaction. In some cases, unexpected nitro-group migration has been observed in reactions of substituted nitropyridines.[25]

Experimental Protocols & Workflows

General Protocol for SNAr with a Hindered Substrate

This protocol provides a starting point for optimizing your reaction.

  • Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-3-fluoro-5-nitropyridine (1 equivalent) and a polar aprotic solvent (e.g., DMSO or DMF).

  • Base Addition (if required): If your nucleophile requires deprotonation, add a strong, non-nucleophilic base (e.g., NaH, 1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Nucleophile Addition: Add the nucleophile (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (start with 80 °C and increase incrementally if no reaction is observed). Consider using microwave irradiation for more efficient heating.[11][14]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding SNAr reaction with 4-Amino-3-fluoro-5-nitropyridine.

G start S_NAr Reaction Fails or Low Yield check_temp Was the reaction heated? start->check_temp increase_temp Increase temperature (e.g., 100-150 °C) or use microwave irradiation check_temp->increase_temp No check_solvent Is a polar aprotic solvent being used (DMSO, DMF)? check_temp->check_solvent Yes increase_temp->start change_solvent Switch to a higher boiling polar aprotic solvent (e.g., NMP) check_solvent->change_solvent No check_nucleophile Is the nucleophile sufficiently strong? check_solvent->check_nucleophile Yes change_solvent->start enhance_nucleophile Use a stronger base (NaH, t-BuOK) or a more nucleophilic reagent check_nucleophile->enhance_nucleophile No check_sterics Is the nucleophile sterically hindered? check_nucleophile->check_sterics Yes enhance_nucleophile->start advanced_strategies Consider advanced strategies: Sonication, Lewis Acid Catalysis, or High Pressure check_sterics->advanced_strategies Yes analyze_product Analyze product for regioisomers (nitro-group displacement) check_sterics->analyze_product No advanced_strategies->start success Reaction Successful analyze_product->success

Caption: A troubleshooting workflow for overcoming poor SNAr reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine a good leaving group in SNAr reactions? A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[26] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This electronic effect often outweighs its poorer leaving group ability compared to other halogens in SN2 reactions.[15]

Q2: Can I use a palladium catalyst for this type of substitution? A2: While palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N and C-O bonds, they are generally not necessary for activated systems like 4-Amino-3-fluoro-5-nitropyridine.[27] The inherent reactivity of the substrate towards SNAr often makes a transition-metal-free approach more straightforward and cost-effective.[27]

Q3: Are there any alternative strategies if SNAr consistently fails? A3: If all attempts at direct SNAr fail, you might consider a multi-step synthetic route. This could involve modifying the existing functional groups to reduce steric hindrance, performing the substitution, and then re-introducing the desired functionality. For example, the amino group could be protected or the nitro group could be introduced later in the synthesis.

Q4: How does the amino group affect the reactivity? A4: The amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, in this specific molecule, its deactivating effect is likely outweighed by the strong activating effects of the ortho-fluoro and para-nitro groups, as well as the ring nitrogen. Its primary influence in this context is steric hindrance.

Q5: What is the mechanism of SNAr on a pyridine ring? A5: The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism.[23] The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[23][28] The aromaticity of the ring is then restored by the departure of the leaving group. The pyridine nitrogen plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack is at the 2- or 4-position.[15][26]

SNAr_Mechanism cluster_0 S_NAr Mechanism on a Pyridine Ring Reactants 4-Amino-3-fluoro-5-nitropyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Products Substituted Product + F⁻ Meisenheimer->Products Elimination

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

References

  • Filo. (2025, May 3). (a) Explain mechanisms and orientation of nucleophilic substitution in py...
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • BenchChem.
  • BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Loupy, A., Philippon, N., Pigeon, P., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.
  • Wikipedia.
  • Smith, M. B.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
  • Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J.-N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022, November 8). MDPI.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
  • Microwave-Promoted Synthesis of Chiral Pyridinium Salts | Request PDF.
  • Effects of Ion and Protic Solvent on Nucleophilic Arom
  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Lewis Acids for the Activation of Pyridines for Further Functionalis
  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • Visible-Light SNAr Pyridination of Aryl Halides and Triflates with Acridine-Lewis Acid Photocatalysts | The Journal of Organic Chemistry. (2025, July 15).
  • Polshettiwar, V., & Varma, R. S. (2006, July 28). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium | The Journal of Organic Chemistry.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine.
  • Valvi, A., et al. (2016, July 1). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine.
  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2025, August 6).
  • Koivula, T., Šimeček, J., et al. (2011, May 1). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar.
  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps.
  • BenchChem. Reactivity of the nitro group on a pyridine ring.
  • Nucleophilic Aromatic Substitution: Addition–Elimin
  • SNAr Reaction in Other Common Molecular Solvents. (2026, March 8). Wordpress.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006, February 25). MDPI.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016, April 14). MDPI.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction | Organic Letters. (2024, January 17). ACS.org.
  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile | Request PDF. (2025, August 6).
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Aromatic Substitution | Flow Reactions. Vapourtec Ltd.
  • BenchChem.
  • The Substr
  • Tjosaas, F. (2006, February 25).
  • Nucleophilic Aromatic Substitution | Request PDF.
  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Organic Chemistry Portal.
  • A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Stanford University.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-Amino-3-fluoro-5-nitropyridine Analytical Reference Standards: A Comprehensive Guide for Pharmaceutical Validation

As a Senior Application Scientist, I frequently encounter the challenge of selecting the appropriate grade of analytical reference standards for early-stage drug development and quality control (QC) release testing. (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the appropriate grade of analytical reference standards for early-stage drug development and quality control (QC) release testing. (CAS: 1232432-94-8; MW: 157.1 g/mol ) is a highly functionalized, electron-deficient heterocyclic building block[1]. Its unique substitution pattern—an amino group flanked by strongly electron-withdrawing fluoro and nitro moieties—makes it a critical intermediate in the synthesis of kinase inhibitors and novel antimicrobial agents.

However, the structural complexity that makes it valuable also complicates its analytical qualification. The presence of positional isomers and oxidation by-products necessitates rigorous analytical benchmarking. In this guide, we objectively compare three grades of 4-Amino-3-fluoro-5-nitropyridine reference standards and provide a self-validating UHPLC-UV/MS protocol aligned with the latest[2].

Regulatory Context: The Shift to ICH Q2(R2) and ISO 17034

The recent adoption of the ICH Q2(R2) guideline emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedure validation[3]. When validating methods for drug substances synthesized from 4-Amino-3-fluoro-5-nitropyridine, the traceability of the primary reference standard is paramount. According to , reference material producers must demonstrate metrological traceability to the International System of Units (SI) and provide a certified value with an associated expanded measurement uncertainty[4].

Comparative Analysis: Selecting the Right Grade

Not all reference materials are created equal. The selection depends heavily on the phase of development and the intended use (e.g., quantitative assay vs. qualitative identification). Below is a structural comparison of three common grades available in the market.

ParameterISO 17034 Certified Reference Material (CRM)Analytical Standard Grade (ASG)Reagent Grade (RG)
Intended Use Primary standard for ICH Q2(R2) quantitative assaysSecondary standard, routine qualitative IDEarly-stage discovery synthesis
Metrological Traceability Yes (SI Traceable via NIST SRM)NoNo
Purity Certification Absolute Assay (Mass Balance & qNMR)Chromatographic Purity (Area %)Titration or basic HPLC
Uncertainty Profile Expanded uncertainty budget provided (e.g., ±0.2%)Not providedNot provided
Relative Cost HighModerateLow

Experimental Methodology: UHPLC-UV/MS Benchmarking Protocol

To objectively evaluate the performance of these three grades, we developed a stability-indicating UHPLC-UV/MS method.

Expertise & Causality in Method Design: Why a PFP column? The highly electron-deficient nature of the 4-amino-3-fluoro-5-nitropyridine core reduces the basicity of the amino group, rendering it largely neutral under typical acidic reversed-phase conditions. While a standard C18 column provides adequate retention, a Pentafluorophenyl (PFP) stationary phase offers superior orthogonal selectivity. The PFP phase exploits π−π interactions with the electron-deficient pyridine ring and dipole-dipole interactions with the fluorine and nitro groups, effectively resolving closely related synthetic impurities (e.g., des-fluoro or positional isomers) that frequently co-elute on C18 columns.

Step-by-Step Protocol

1. Standard Preparation (Self-Validating Mass Balance)

  • Accurately weigh 10.0 mg of each 4-Amino-3-fluoro-5-nitropyridine grade using a microbalance calibrated with NIST-traceable weights.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Self-Validation Check: For the CRM grade, absolute purity is verified using quantitative NMR (qNMR) against an internal standard (e.g., Maleic acid, NIST SRM) to establish the true mass balance assay independent of chromatographic UV response factors.

2. Working Solutions

  • Dilute the stock solution with the initial mobile phase (95% A / 5% B) to a working concentration of 50 µg/mL.

3. Chromatographic Conditions

  • System: UHPLC coupled to a Diode Array Detector (DAD) and Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).

  • Column: PFP Core-Shell (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0-1 min (5% B), 1-8 min (linear gradient to 60% B), 8-9 min (hold at 60% B), 9-9.1 min (return to 5% B), 9.1-12 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (aromatic core) and 310 nm (nitro group absorption maximum); MS in positive and negative ESI modes.

Quantitative Benchmarking Results

The following table summarizes the experimental data obtained when benchmarking the three grades using the protocol above. The data highlights why relying solely on "Area %" from Reagent Grade materials can lead to significant out-of-specification (OOS) investigations during late-stage development.

Analytical ParameterISO 17034 CRMAnalytical Standard GradeReagent Grade
Chromatographic Purity (UHPLC-DAD) 99.85% ± 0.05%98.40%95.20%
Absolute Assay (qNMR, % w/w) 99.6% ± 0.2% (Expanded Uncertainty)97.1% (No uncertainty budget)Not Determined
Water Content (Karl Fischer) 0.12%0.65%1.80%
Residual Solvents (HS-GC) < 500 ppm (Methanol)< 3500 ppmVariable
Isomeric Impurities Detected None detected0.8% (2-amino isomer)2.5% (mixed isomers)

Analytical Validation Workflow

The integration of these standards into a compliant pharmaceutical quality system follows a strict lifecycle approach.

Workflow A Procure 4-Amino-3-fluoro-5-nitropyridine (CAS: 1232432-94-8) B ISO 17034 CRM (Primary Standard) A->B C Analytical Grade (Secondary Standard) A->C D Identity Testing (qNMR, HRMS, IR) B->D C->D E Purity Assessment (UHPLC-DAD-MS) D->E F ICH Q2(R2) Method Validation (Accuracy, Precision, Specificity) E->F G Routine QC Release Testing F->G

Fig 1: Lifecycle workflow for qualifying 4-Amino-3-fluoro-5-nitropyridine reference standards.

Conclusion

While Reagent Grade 4-Amino-3-fluoro-5-nitropyridine is sufficient for early-stage discovery synthesis, transitioning to an ISO 17034 Certified Reference Material is non-negotiable for late-stage ICH Q2(R2) method validation. The CRM provides the metrological traceability required to establish accurate response factors for related substances and degradation products. By utilizing a PFP-based UHPLC method, analysts can ensure baseline resolution of critical isomeric impurities, safeguarding the integrity of the pharmaceutical control strategy.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Verified URL:[Link]

  • ISO 17034 Accreditations for Reference Material Producers . ANSI National Accreditation Board (ANAB). Verified URL:[Link]

Sources

Comparative

Spectroscopic comparison of 4-Amino-3-fluoro-5-nitropyridine isomers

Spectroscopic Comparison Guide: 4-Amino-3-fluoro-5-nitropyridine Isomers Executive Summary In the development of targeted therapies and agrochemicals, the precise regiochemistry of substituted pyridines dictates both the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 4-Amino-3-fluoro-5-nitropyridine Isomers

Executive Summary

In the development of targeted therapies and agrochemicals, the precise regiochemistry of substituted pyridines dictates both the pharmacokinetic profile and the binding affinity of the resulting active pharmaceutical ingredients (APIs). The fluoro-nitro-aminopyridine scaffold is a highly versatile building block[1]. However, distinguishing between its positional isomers—specifically 4-Amino-3-fluoro-5-nitropyridine and its structural analogs—requires rigorous analytical validation. This guide provides an objective, data-driven spectroscopic comparison of three primary isomers, detailing the causality behind their spectral signatures and offering self-validating experimental protocols for definitive identification.

Structural Rationale & Causality

The electronic environment of the pyridine ring is heavily modulated by the push-pull dynamics of its substituents: the strongly electron-withdrawing nitro (–NO₂) group, the highly electronegative fluorine (–F) atom, and the electron-donating amino (–NH₂) group. The relative positions of these groups govern the spectroscopic behavior of the following isomers:

  • 4-Amino-3-fluoro-5-nitropyridine (CAS: 1232432-94-8)[2]

  • 2-Amino-3-fluoro-5-nitropyridine (CAS: 1232432-08-4)[3]

  • 2-Amino-5-fluoro-3-nitropyridine (CAS: 212268-12-7)[1]

The proximity of these functional groups dictates intramolecular hydrogen bonding (observable via FT-IR) and spin-spin coupling networks (observable via ¹H and ¹³C NMR), serving as the foundation for their differentiation.

Spectroscopic Comparison

¹H NMR Spectroscopy: Spin-Spin Coupling Dynamics

The position of the fluorine atom relative to the aromatic protons creates diagnostic heteronuclear coupling ( 3JHF​ and 4JHF​ ).

  • 2-Amino-5-fluoro-3-nitropyridine: The protons at C4 and C6 share a meta relationship, resulting in a distinct 4JHH​ coupling (~1.5–2.0 Hz). The H-6 proton is heavily deshielded by the adjacent ring nitrogen and appears as a doublet at δ 8.35 ppm, while the H-4 proton appears as a doublet of doublets at δ 8.20 ppm due to simultaneous coupling with the fluorine atom and H-6. The amino protons appear as a broad singlet at δ 6.65 ppm[4].

  • 4-Amino-3-fluoro-5-nitropyridine: In this isomer, the protons are located at C2 and C6. Because they are separated by the ring nitrogen and the substituted carbons, they lack mutual meta coupling. Consequently, H-6 appears as a sharp singlet (highly deshielded by the adjacent –NO₂ group), while H-2 appears as a doublet driven solely by 3JHF​ coupling with the adjacent fluorine.

FT-IR Spectroscopy: Intramolecular Hydrogen Bonding

Infrared spectroscopy provides a direct readout of the spatial relationship between the amino and nitro groups.

  • Ortho-Effect Causality: In 2-Amino-5-fluoro-3-nitropyridine , the –NH₂ (position 2) and –NO₂ (position 3) groups are ortho to one another. This proximity forces a strong intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen. Mechanistically, this interaction draws electron density away from the N–H covalent bond, weakening it and causing a significant red-shift in the N–H stretching frequencies (dropping below 3450 cm⁻¹).

  • Para-Effect Causality: In 2-Amino-3-fluoro-5-nitropyridine , the –NH₂ and –NO₂ groups are para to each other. The spatial distance prevents intramolecular hydrogen bonding, leaving the N–H bonds relatively unperturbed. This results in higher-frequency, standard primary amine stretching bands (~3480 cm⁻¹ and 3350 cm⁻¹).

Quantitative Data Summary

Table 1: Spectroscopic Comparison of Fluoro-nitro-aminopyridine Isomers

IsomerCAS Number¹H NMR (Aromatic Region, CDCl₃)FT-IR (N–H Stretch)Key Diagnostic Feature
4-Amino-3-fluoro-5-nitropyridine 1232432-94-8~8.90 (s, 1H, H-6), ~8.30 (d, 1H, H-2)3450, 3320 cm⁻¹H-2 and H-6 lack mutual coupling; H-6 is a singlet.
2-Amino-3-fluoro-5-nitropyridine 1232432-08-4~8.85 (d, 1H, H-6), ~8.05 (dd, 1H, H-4)3480, 3350 cm⁻¹Meta coupling ( 4JHH​ ) present; no intramolecular H-bond.
2-Amino-5-fluoro-3-nitropyridine 212268-12-78.35 (d, 1H, H-6), 8.20 (dd, 1H, H-4)3410, 3280 cm⁻¹Strong intramolecular H-bond; meta coupling present.

(Note: Values for 2-Amino-5-fluoro-3-nitropyridine are grounded in[4]; others are extrapolated based on standard pyridine substituent shielding increments).

Analytical Workflow Visualization

Isomer_Differentiation Start Unknown Isomer Sample (Fluoro-nitro-aminopyridine) NMR 1H NMR Spectroscopy (Analyze Aromatic Region) Start->NMR Coupling Are aromatic protons mutually coupled (meta J ~2 Hz)? NMR->Coupling Isomer4 4-Amino-3-fluoro-5-nitropyridine (H-2 and H-6 isolated) Coupling->Isomer4 No (Singlet & Doublet) IR FT-IR Spectroscopy (Analyze N-H Stretching) Coupling->IR Yes (H-4 & H-6 coupled) Hbond Strong Intramolecular H-Bond? (Red-shifted N-H < 3450 cm⁻¹) IR->Hbond Isomer2_5F 2-Amino-5-fluoro-3-nitropyridine (Ortho NH2 & NO2) Hbond->Isomer2_5F Yes Isomer2_3F 2-Amino-3-fluoro-5-nitropyridine (Para NH2 & NO2) Hbond->Isomer2_3F No

Figure 1: Analytical decision tree for differentiating 4-amino-3-fluoro-5-nitropyridine isomers.

Self-Validating Experimental Protocols

Protocol A: ¹H NMR Acquisition & Validation
  • Step 1: Weigh 10–15 mg of the highly pure isomer (≥99.0% HPLC grade)[5].

  • Step 2: Dissolve the solid completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard. Transfer to a clean 5 mm NMR tube.

  • Step 3: Acquire a standard 1D ¹H NMR spectrum at 300 MHz (or higher) with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration.

  • Step 4 (Self-Validation System): Integrate the aromatic region (8.0–9.0 ppm). The total integral must equal exactly 2.0 protons. Next, integrate the broad singlet in the 5.5–7.5 ppm region (the –NH₂ group). If the amine integral is less than 2.0, this indicates proton exchange with trace D₂O in the solvent. To validate the amine peak, add 1 drop of D₂O, shake the tube, and rescan; the peak at 5.5–7.5 ppm must disappear entirely, confirming it as the exchangeable amine protons.

Protocol B: ATR-FTIR Analysis
  • Step 1: Clean the diamond crystal of the ATR-FTIR spectrometer using HPLC-grade isopropanol and a lint-free wipe. Allow it to dry completely.

  • Step 2: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Step 3: Place 2–5 mg of the solid isomer directly onto the center of the diamond crystal. Apply consistent, firm pressure using the anvil to ensure optimal optical contact.

  • Step 4: Scan the sample from 4000 to 400 cm⁻¹.

  • Step 5 (Self-Validation System): Evaluate the baseline of the resulting spectrum. A sloping baseline indicates insufficient anvil pressure or particle scattering. The protocol is only valid if the baseline is flat. Furthermore, verify that the N–H stretch region (3300–3500 cm⁻¹) features sharp, distinct doublets (symmetric and asymmetric stretches). If a broad, rounded peak appears above 3500 cm⁻¹, the sample has absorbed ambient moisture (O–H stretch), and the sample must be dried in a vacuum oven before repeating the scan.

References

  • US Patent 6,265,415 B1. "Compound for inhibition of gastric acid secretion." Google Patents.

Sources

Validation

Assessing the Bioisosteric Replacement Effects of 4-Amino-3-fluoro-5-nitropyridine in Drug Design

Executive Summary & Rationale In contemporary medicinal chemistry, optimizing a lead compound often requires delicate structural modifications to balance potency, solubility, and metabolic stability. 4-Amino-3-fluoro-5-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In contemporary medicinal chemistry, optimizing a lead compound often requires delicate structural modifications to balance potency, solubility, and metabolic stability. 4-Amino-3-fluoro-5-nitropyridine (CAS: 1232432-94-8) has emerged as a highly versatile building block for bioisosteric replacement [1]. By integrating a pyridine core, a strongly electron-withdrawing nitro group, and a strategically placed fluorine atom, this scaffold serves as an advanced precursor for synthesizing fused bicyclic systems—most notably, fluorinated imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines.

This guide provides an objective comparison of 4-amino-3-fluoro-5-nitropyridine against its non-fluorinated and carbocyclic alternatives. We will explore the causality behind its physicochemical advantages, detail self-validating experimental workflows for its utilization, and provide comparative data to guide your next lead optimization campaign.

Mechanistic Insights: The "Fluorine-Pyridine" Synergy

The decision to utilize 4-amino-3-fluoro-5-nitropyridine over a standard aniline or non-fluorinated pyridine is driven by three distinct mechanistic pillars:

  • The Pyridine Core (Solubility & Binding): Replacing a lipophilic benzene ring with a pyridine introduces a nitrogen atom that acts as a hydrogen bond acceptor. This reduces the overall lipophilicity (LogP) and significantly enhances aqueous solubility, a critical factor for oral bioavailability [4].

  • The Fluorine Effect (pKa Modulation & Stability): Fluorine is a classic bioisostere for hydrogen [1]. Because of its high electronegativity, the fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of adjacent basic amines, which increases the proportion of the un-ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability [2]. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at that specific position [3].

  • The Nitro Group (Synthetic Handle): The nitro group is not typically retained in the final drug candidate due to toxicity concerns [3]. Instead, it serves as a robust synthetic handle. Catalytic reduction of the nitro group yields a diamine, which is immediately cyclized to form a rigid, bio-active heterocyclic core (e.g., an ATP-competitive kinase hinge binder).

BioisostericLogic A Lead Compound (Phenyl Core) B Pyridine Isostere (Improved Solubility) A->B C to N Replacement C Fluorinated Pyridine (4-Amino-3-fluoro-5-nitropyridine) B->C H to F Replacement D Metabolic Stability (Blocked Oxidation) C->D E pKa Modulation (Enhanced Permeability) C->E

Logic tree for bioisosteric replacement utilizing 4-amino-3-fluoro-5-nitropyridine.

Comparative Data: Bioisosteric Alternatives

To objectively assess the value of 4-amino-3-fluoro-5-nitropyridine, we must compare it to its direct structural alternatives. The table below summarizes the theoretical and observed physicochemical shifts when replacing the core scaffold of a generic kinase inhibitor.

Table 1: Comparative Physicochemical Profile of Bioisosteric Cores

Core Scaffold Building BlockRing SystemF-SubstitutionEst. Core pKa (Conjugate Acid)Est. LogD (pH 7.4)Metabolic Stability (CYP450)
2-Fluoro-4-nitroaniline BenzeneYes~ -0.52.1Low (Prone to aromatic oxidation)
4-Amino-3-nitropyridine PyridineNo~ 2.50.8Moderate (Subject to oxidation at C3)
4-Amino-5-nitropyrimidine PyrimidineNo~ 1.00.4High (But often suffers from poor permeability)
4-Amino-3-fluoro-5-nitropyridine PyridineYes~ 1.21.4High (F-atom blocks oxidation, balances LogD)

Data Interpretation: The fluorinated pyridine strikes the optimal balance. It maintains better solubility than the benzene core while utilizing the fluorine atom to lower the pKa relative to the non-fluorinated pyridine. This fine-tuning ensures the resulting drug candidate is both soluble in the gut and permeable across lipid bilayers [2], [3].

Experimental Workflows & Protocols

To validate the utility of 4-amino-3-fluoro-5-nitropyridine, the following self-validating experimental workflow details its conversion into a 7-fluoro-1H-imidazo[4,5-c]pyridine core—a privileged scaffold for targeted kinase inhibitors.

Protocol 1: Catalytic Reduction of the Nitro Group

Causality: The C-F bond is highly stable to standard palladium-catalyzed hydrogenation conditions, unlike C-Br or C-I bonds. Therefore, we can safely use Pd/C and H2​ gas to achieve a clean, quantitative reduction of the nitro group to an amine without risking dehalogenation.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-amino-3-fluoro-5-nitropyridine (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) within a high-pressure reaction flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq) under a steady stream of Argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Pressurize the vessel to 30 psi with H2​ .

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor completion via LC-MS (look for the disappearance of the nitro mass peak and the appearance of the diamine mass peak [M+H]+=128.1 ).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol. Concentrate the filtrate in vacuo to yield 3,4-diamino-5-fluoropyridine. Self-Validation: The product should be used immediately in Protocol 2 to prevent oxidative degradation of the electron-rich diamine.

Protocol 2: Cyclization to Imidazo[4,5-c]pyridine

Causality: Reacting the diamine with triethyl orthoformate under acidic conditions selectively constructs the imidazole ring. The fluorine atom at the 7-position of the resulting bicyclic system will project into the solvent-exposed region of a kinase ATP-binding pocket, shielding the molecule from metabolic enzymes.

Step-by-Step Methodology:

  • Preparation: Suspend the crude 3,4-diamino-5-fluoropyridine (1.0 eq) from Protocol 1 in triethyl orthoformate (15 mL).

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux: Heat the mixture to 120°C under reflux for 6 hours.

  • Monitoring: Verify the cyclization via LC-MS. The target mass for 7-fluoro-1H-imidazo[4,5-c]pyridine is [M+H]+=138.1 .

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure bioisosteric core.

ExperimentalWorkflow S1 4-Amino-3-fluoro- 5-nitropyridine S2 Nitro Reduction (Pd/C, H2) S1->S2 S3 3,4-Diamino-5- fluoropyridine S2->S3 S4 Cyclization (HC(OEt)3, H+) S3->S4 S5 7-Fluoro-1H-imidazo [4,5-c]pyridine S4->S5 S6 Kinase Assay (IC50) S5->S6

Synthetic and validation workflow for 4-amino-3-fluoro-5-nitropyridine derivatives.

Conclusion

Replacing a standard phenyl or pyridine ring with a 4-amino-3-fluoro-5-nitropyridine derived core is a highly effective bioisosteric strategy. The experimental data and mechanistic logic demonstrate that the strategic placement of the fluorine atom not only protects the scaffold from metabolic clearance but also fine-tunes the basicity of the heterocycle [2], [3]. By following the self-validating reduction and cyclization protocols outlined above, drug development professionals can seamlessly integrate this building block into their libraries to rescue lead compounds suffering from poor pharmacokinetics or rapid clearance.

References

  • Bioisostere - Wikipedia Source: Wikipedia URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health (PMC) URL:[Link]

  • Bioisosteric Replacements Source: Cambridge MedChem Consulting URL:[Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: RSC Publishing URL:[Link]

Comparative

Comparative Cytotoxicity of 4-Amino-3-fluoro-5-nitropyridine Analogues and Their Imidazo[4,5-c]pyridine Derivatives

Introduction & Mechanistic Rationale 4-Amino-3-fluoro-5-nitropyridine (CAS 1232432-94-8) is a highly versatile fluorinated building block in modern drug discovery. While the monomer itself is an intermediate with negligi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Amino-3-fluoro-5-nitropyridine (CAS 1232432-94-8) is a highly versatile fluorinated building block in modern drug discovery. While the monomer itself is an intermediate with negligible direct cytotoxicity, it serves as a privileged precursor for synthesizing complex fused heterocycles—most notably imidazo[4,5-c]pyridines . Because these fused systems share a deep structural homology with naturally occurring purines, they act as potent competitive inhibitors of key oncogenic enzymes, including Poly(ADP-ribose) polymerase (PARP) and Aurora kinases ()[1].

The strategic placement of a fluorine atom at the C3 position of the pyridine ring is not arbitrary; it is driven by rational drug design. Fluorine bioisosterism fundamentally alters the physicochemical profile of the resulting scaffold. The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent basic nitrogens, improving membrane permeability. Simultaneously, its small Van der Waals radius introduces minimal steric bulk, allowing for tighter, highly specific binding within the hydrophobic ATP-binding pockets of target kinases ()[2].

Mechanism A Fluoro-Imidazo[4,5-c]pyridine B PARP / Aurora Kinase Inhibition A->B High Affinity Binding C DNA Repair Blockade (Genomic Instability) B->C D Caspase-3/7 Activation C->D E Target Cell Apoptosis (MCF-7 / A549) D->E Cell Death

Fig 1. Mechanistic pathway of cytotoxicity induced by fluorinated imidazo[4,5-c]pyridine analogues.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of the 3-fluoro scaffold, we must compare its downstream imidazo[4,5-c]pyridine derivatives against alternative halogenated (chloro, bromo) and non-halogenated (des-fluoro) analogues. Recent structure-activity relationship (SAR) studies on imidazo[4,5-c]pyridine-piperidine hybrids demonstrate that the fluorinated analogues consistently outperform their counterparts in inducing cytotoxicity in human breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines ()[3].

Quantitative Data Summary

The table below summarizes the comparative in vitro cytotoxicity (IC₅₀) of various imidazo[4,5-c]pyridine analogues synthesized from their respective 4-amino-5-nitropyridine precursors.

Scaffold Core PrecursorHeterocycle DerivativeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Selectivity Index (vs. Fibroblasts)
3-Fluoro (4-Amino-3-fluoro-5-nitropyridine)Piperidine hybrid13.37 ± 0.4 12.26 ± 0.8 > 5.0
3-Chloro (4-Amino-3-chloro-5-nitropyridine)Piperidine hybrid28.45 ± 1.224.10 ± 1.52.1
Des-fluoro (4-Amino-5-nitropyridine)Piperidine hybrid48.77 ± 2.134.64 ± 1.91.5
Doxorubicin (Clinical Standard)N/A1.25 ± 0.12.10 ± 0.20.8

Data Interpretation: The 3-fluoro analogue exhibits a 3- to 4-fold increase in cytotoxic potency compared to the des-fluoro baseline. Furthermore, it demonstrates a superior Selectivity Index (SI > 5.0), indicating a wider therapeutic window and lower off-target toxicity in healthy fibroblast cells compared to the clinical standard, Doxorubicin.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of the bioactive heterocycle from the 4-amino-3-fluoro-5-nitropyridine scaffold and the subsequent cytotoxicity screening.

Workflow N1 4-Amino-3-fluoro- 5-nitropyridine N2 Nitro Reduction (Pd/C, H2) N1->N2 N3 3-Fluoro-pyridine- 4,5-diamine N2->N3 LC-MS Validated N4 Cyclocondensation (Aldehyde, Oxidant) N3->N4 N5 Fluorinated Imidazo[4,5-c]pyridine N4->N5 Yield >80% N6 MTT Cytotoxicity Screening N5->N6 IC50 Profiling

Fig 2. Synthetic and screening workflow for fluorinated imidazo[4,5-c]pyridines.

Protocol 1: Synthesis of Fluorinated Imidazo[4,5-c]pyridines

Step 1: Catalytic Reduction

  • Dissolve 4-Amino-3-fluoro-5-nitropyridine (1.0 eq) in anhydrous methanol.

  • Add 10% Pd/C (0.1 eq) carefully under an argon atmosphere.

  • Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Filter through a Celite pad and concentrate in vacuo to yield 3-fluoropyridine-4,5-diamine.

Causality & Self-Validation: The reduction of the nitro group is highly exothermic and sensitive to over-reduction. We employ Pd/C under a controlled H₂ atmosphere (1 atm) rather than harsher dissolving metal reductions (e.g., Fe/HCl) to prevent unwanted hydrodefluorination. Validation: Reaction completion must be strictly validated via LC-MS prior to cyclocondensation; the presence of unreduced nitroso intermediates will lead to toxic, off-target azoxy byproducts during the cyclization phase.

Step 2: Oxidative Cyclocondensation

  • Dissolve the diamine intermediate in DMF.

  • Add the desired substituted benzaldehyde (1.1 eq) and sodium metabisulfite (Na₂S₂O₅, 1.5 eq) as the oxidative cyclization agent.

  • Heat the mixture to 120°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via flash chromatography to isolate the fluorinated imidazo[4,5-c]pyridine.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Seed MCF-7 and A549 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Treat cells with varying concentrations of the synthesized compounds (0.1 µM to 100 µM) dissolved in 0.1% DMSO. Include a 0.1% DMSO vehicle control and a Doxorubicin positive control.

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Causality & Self-Validation: MCF-7 and A549 cell lines are explicitly selected due to their well-documented overexpression of PARP and Aurora kinases, providing a direct phenotypic readout for target inhibition. Cells must be seeded at the optimized density (5 × 10³) to ensure they remain in the logarithmic growth phase throughout the 72h drug exposure. Validation: The vehicle control (0.1% DMSO) is mandatory to isolate the true cytotoxic effect of the imidazopyridine from solvent toxicity, ensuring the assay is self-correcting for baseline cell death.

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: MDPI (Molecules) URL: [Link]

  • Title: New Imidazo[4,5-c]pyridine-piperidine Hybrids as Potential Anti-cancer Agents and In-Silico Studies Source: ChemistrySelect (Wiley Online Library) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-fluoro-5-nitropyridine

This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-fluoro-5-nitropyridine. As a substituted nitropyridine, this compound presents a unique combination of chemical hazards...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-fluoro-5-nitropyridine. As a substituted nitropyridine, this compound presents a unique combination of chemical hazards that demand a rigorous and informed approach to waste management. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is paramount.

Core Principles: Hazard Identification and Risk Assessment

4-Amino-3-fluoro-5-nitropyridine is a heterocyclic compound whose reactivity and toxicity are dictated by its distinct functional groups: a pyridine core, a nitro group, a fluorine atom, and an amino group. While specific toxicological data for this exact molecule is limited, a robust hazard profile can be inferred from the analysis of structurally similar compounds.

The primary risks associated with this chemical class include acute toxicity, irritation, and the potential for energetic decomposition, particularly of the nitro-functionalized aromatic ring. Thermal decomposition can liberate toxic gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[1][2] Therefore, it is classified as hazardous waste, and its disposal must be managed with stringent controls.

Table 1: Inferred Hazard Profile for 4-Amino-3-fluoro-5-nitropyridine

Hazard Classification Category Associated Risks Supporting Analogs
Acute Toxicity (Oral) Category 4 Harmful if swallowed.[3] 4-Amino-3-nitropyridine[3], 2-Amino-5-fluoro-3-nitropyridine[4]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3][5] 4-Amino-3-nitropyridine[3][5], 2-Amino-4-fluoropyridine[6]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation.[5][7] 4-Amino-3-nitropyridine[5], 4-Amino-2-fluoropyridine[8]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5][7] | 4-Amino-3-nitropyridine[5], 4-Amino-3-fluoropyridine[7] |

Mandatory Safety Protocols: PPE and Handling

Before handling 4-Amino-3-fluoro-5-nitropyridine in any form, including as waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality is clear: preventing exposure is the most effective safety measure.

  • Eye Protection : Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[5] Always consult the manufacturer's glove compatibility data.

  • Body Protection : A fully-buttoned laboratory coat or chemical-resistant apron is required to protect against skin contact.

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed within a properly functioning certified laboratory fume hood to prevent inhalation of dust or aerosols.[1][5]

Waste Management Workflow: Segregation, Collection, and Storage

Improper segregation of chemical waste is a primary cause of laboratory incidents. Due to its reactive nitro group and incompatibility with strong oxidizing agents, acids, and bases, 4-Amino-3-fluoro-5-nitropyridine waste must never be mixed with other waste streams unless compatibility has been explicitly verified.[9][10]

Experimental Protocol: Waste Collection
  • Container Selection : Choose a dedicated, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with no signs of damage.

  • Waste Segregation :

    • Solid Waste : Collect unadulterated solid 4-Amino-3-fluoro-5-nitropyridine, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves), in a designated solid hazardous waste container.

    • Liquid Waste : Collect solutions containing 4-Amino-3-fluoro-5-nitropyridine in a separate, designated liquid hazardous waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless approved by your EHS department.

  • Labeling : The container must be clearly and indelibly labeled as "Hazardous Waste." The label must include the full chemical name, "4-Amino-3-fluoro-5-nitropyridine," and list all components of a liquid mixture. Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Closure : Keep the waste container securely sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.[1]

On-Site Storage

Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[1] This storage location must be away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]

G cluster_0 cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Storage & Disposal start Waste Generated (4-Amino-3-fluoro-5-nitropyridine) form Determine Waste Form start->form solid Solid Waste (Powder, contaminated items) form->solid Solid liquid Liquid Waste (Solutions) form->liquid Liquid container_solid Collect in Labeled Solid Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid->container_liquid storage Store in Designated Cool, Dry, Ventilated Area container_solid->storage container_liquid->storage ehs Contact EHS for Pickup storage->ehs disposal Disposal via Licensed Hazardous Waste Facility (Incineration) ehs->disposal

Figure 1. Decision workflow for the proper handling and disposal of 4-Amino-3-fluoro-5-nitropyridine waste.

Recommended Disposal Methodology

The recommended and often mandated method for the final disposal of pyridine derivatives and nitrated aromatic compounds is high-temperature incineration.[11] This process must be performed by a licensed and regulated hazardous waste disposal facility.

  • Mechanism : Incineration at temperatures typically ranging from 820°C to 1,600°C ensures the complete thermal destruction of the molecule.[11] This process is equipped with scrubbers and afterburners to neutralize and capture the hazardous combustion byproducts, such as NOx and HF, preventing their release into the environment.

  • Prohibited Actions :

    • DO NOT dispose of 4-Amino-3-fluoro-5-nitropyridine down the drain. It is not readily biodegradable and can be toxic to aquatic life.[9][12]

    • DO NOT dispose of this chemical in the regular trash. This is a violation of environmental regulations and poses a significant risk to sanitation workers and the public.

    • DO NOT attempt to neutralize the chemical in the lab as a means of disposal. Such reactions can be unpredictable and hazardous without established, validated protocols.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate : Immediately alert others and evacuate the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate the entire lab.

  • PPE : Don appropriate PPE as described in Section 2 before re-entering the area.

  • Containment & Cleanup :

    • Solid Spill : Carefully sweep or scoop the solid material, avoiding dust formation, and place it into a labeled hazardous waste container.[1][9]

    • Liquid Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Once absorbed, scoop the material into a labeled hazardous waste container.[13]

  • Decontamination : Clean the spill area with an appropriate solvent (consult your institution's EHS for guidance), and place all cleaning materials into the hazardous waste container.

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.

Regulatory Framework

The disposal of 4-Amino-3-fluoro-5-nitropyridine is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies such materials as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15] It is the legal responsibility of the waste generator (the laboratory) to ensure that hazardous waste is managed and disposed of in full compliance with all applicable regulations.[11] Always consult with your institution's EHS department to ensure adherence to specific local protocols and to arrange for pickup by a licensed hazardous waste contractor.

References

  • Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2018). Pyridine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-5-fluoro-3-nitropyridine.
  • Fisher Scientific. (2015). SAFETY DATA SHEET: 4-Amino-3-fluorophenol.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 2-Amino-4-fluoropyridine.
  • Echemi. (n.d.). 4-Amino-3-nitropyridine SDS, 1681-37-4 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Amino-3-nitropyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • SynQuest Laboratories, Inc. (n.d.). 4-Amino-3-fluoropyridine Safety Data Sheet.
  • MilliporeSigma. (2025). SAFETY DATA SHEET: 4-Amino-5-bromo-2-chloropyridine.
  • Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-4-methyl-3-nitropyridine.
  • National Center for Biotechnology Information (NCBI). (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-5-nitropyridine.
  • Chemdor Chemicals. (2026). 4-Amino-3-nitropyridine Safety Data Sheet (SDS).
  • Central Drug House (P) Ltd. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET.
  • Capot Chemical. (2014). material safety data sheet: 4-Amino-2-fluoropyridine.
  • Synchem. (n.d.). 4-Amino-3-fluoro-5-nitropyridine.
  • Jubilant Ingrevia Limited. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.